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  • Product: Sikokianin C
  • CAS: 159813-69-1

Core Science & Biosynthesis

Foundational

Sikokianin C mechanism of action as selective CBS inhibitor

Sikokianin C as a Selective Cystathionine β -Synthase (CBS) Inhibitor: Mechanism of Action and Therapeutic Potential Introduction & Rationale Cystathionine β -synthase (CBS) is a critical enzyme functioning at the inters...

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Author: BenchChem Technical Support Team. Date: April 2026

Sikokianin C as a Selective Cystathionine β -Synthase (CBS) Inhibitor: Mechanism of Action and Therapeutic Potential

Introduction & Rationale

Cystathionine β -synthase (CBS) is a critical enzyme functioning at the intersection of the transsulfuration pathway and one-carbon metabolism. It catalyzes the condensation of serine and homocysteine to form cystathionine, and alternatively generates the gaseous signaling molecule hydrogen sulfide ( H2​S )[1]. Aberrant CBS overexpression is heavily implicated in the proliferation, migration, and bioenergetic maintenance of human colon cancers, notably in the HT29 cell line[2].

Despite its validation as an oncology target, the field has historically lacked highly selective inhibitors. Sikokianin C, a naturally occurring C-3/C-3″ biflavanone isolated from Wikstroemia sikokiana, has recently emerged as a potent and selective CBS inhibitor[2][3]. This whitepaper dissects the structural biology, pharmacological efficacy, and experimental validation of Sikokianin C as a targeted antineoplastic agent.

Structural Biology & Binding Mechanism

CBS is a unique pyridoxal-5′-phosphate (PLP)-dependent enzyme that contains an N-terminal heme-binding domain (which acts as a redox sensor) and a C-terminal S-adenosylmethionine (SAM) regulatory domain. The discovery of Sikokianin C's mechanism of action provides a critical blueprint for allosteric and competitive enzyme modulation.

  • Competitive Inhibition & Key Residues : High-throughput screening and subsequent site-directed mutagenesis studies demonstrate that Sikokianin C selectively inhibits CBS activity in a competitive manner[2]. The biflavonoid interacts directly with the substrate channel via five key residues: His203, Tyr308, Tyr223, Asn194, and Thr193 . These residues form critical hydrogen bonds with the phenolic hydroxyl and carbonyl groups of the Sikokianin C scaffold, anchoring the molecule within the active site.

  • Access Cavity Obstruction : Complementary in silico molecular docking studies indicate that Sikokianin C also interacts with a structural cavity centered around residue Val204 , which is distant from the heme-binding site[3][4]. This binding physically obstructs the access cavity to the catalytic center, preventing substrate entry and subsequent H2​S biogenesis[5].

MOA SikC Sikokianin C Residues Key Residues: His203, Tyr308, Tyr223, Asn194, Thr193, Val204 SikC->Residues Binds to Apoptosis Apoptosis Induction (Caspase Activation) SikC->Apoptosis Triggers CBS Cystathionine β-Synthase (CBS) H2S H2S Production CBS->H2S Catalyzes (Blocked) Proliferation Tumor Proliferation (HT29 Cells) CBS->Proliferation Promotes (Blocked) Residues->CBS Inhibits Apoptosis->Proliferation Suppresses

Sikokianin C mechanism of action targeting CBS to suppress tumor proliferation.

Pharmacological Efficacy & Quantitative Data

Sikokianin C demonstrates robust efficacy in both in vitro and in vivo models of colon cancer. Treatment of HT29 colon cancer cells with Sikokianin C dramatically suppresses proliferation, exhibiting an IC50​ value of 1.6 μM [2].

Crucially, the specificity of this interaction was validated via siRNA-mediated CBS knockdown analyses. In cells lacking CBS, the antiproliferative effects of Sikokianin C were significantly attenuated, proving that CBS is the primary mammalian target responsible for the observed phenotype[2].

Quantitative Pharmacological Profile
ParameterValue / DescriptionReference
Target Enzyme Cystathionine β -synthase (CBS)[2]
IC50​ (HT29 Cells) 1.6 μM [2]
Binding Modality Competitive / Substrate Channel Obstruction[2][5]
Key Interacting Residues His203, Tyr308, Tyr223, Asn194, Thr193, Val204[4]
Cellular Phenotype Dose-dependent apoptosis induction[2]
In Vivo Efficacy Dramatically reduced xenograft tumor volume/weight[2]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility in drug development, the following self-validating workflows are standard for evaluating CBS inhibitors like Sikokianin C.

Protocol 1: High-Throughput Fluorescent Thiol Screening for CBS Activity

Causality Check: Traditional CBS assays rely on cumbersome radioactive substrates (e.g., 14C -serine). Utilizing a fluorescent thiol probe to capture CBS-catalyzed methanethiol ( CH3​SH ) production from an artificial substrate (methylcysteine) allows for rapid, high-throughput, and non-radioactive kinetic monitoring.

  • Enzyme Preparation : Purify recombinant human CBS. Use a truncated variant lacking the C-terminal SAM domain to ensure constitutive, unregulated activity for baseline screening.

  • Substrate Incubation : Incubate 50 nM CBS with 10 mM methylcysteine and the candidate inhibitor (Sikokianin C serially diluted from 0.1 to 50 μM ) in a HEPES-buffered solution (pH 7.4) at 37°C.

  • Fluorescent Detection : Add a specific fluorescent thiol probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin). The reaction of the probe with the generated CH3​SH yields a highly fluorescent thioether.

  • Validation : Measure fluorescence kinetics dynamically. A decrease in the fluorescence slope correlates directly with CBS inhibition. Cross-validate hits against Cystathionine γ -lyase (CSE) to ensure CBS selectivity.

Protocol 2: In Vivo Xenograft Validation

Causality Check: In vitro IC50​ values do not account for pharmacokinetics, drug metabolism, or the tumor microenvironment. Xenograft models are strictly required to validate bioavailability and systemic efficacy[2].

  • Inoculation : Inject 5×106 HT29 cells subcutaneously into the right flanks of 6-week-old BALB/c nude mice.

  • Treatment Regimen : Once tumors reach an average volume of ~100 mm3 , randomize mice into vehicle and treatment groups. Administer Sikokianin C (e.g., 10-30 mg/kg via intraperitoneal injection) daily.

  • Monitoring : Measure tumor volume every 3 days using digital calipers ( Volume=0.5×length×width2 ). Monitor body weight continuously to assess systemic toxicity.

  • Endpoint Analysis : Excise tumors post-euthanasia. Perform immunohistochemistry (IHC) for Ki-67 (to assess proliferation) and TUNEL assays (to assess apoptosis) to confirm the molecular mechanism of action in situ.

Workflow HTS 1. HTS Screening (Fluorescent Thiol Probe) Docking 2. Molecular Docking & Mutagenesis HTS->Docking InVitro 3. In Vitro Assays (HT29 IC50 & Apoptosis) Docking->InVitro InVivo 4. In Vivo Xenograft (Tumor Volume Reduction) InVitro->InVivo Validation 5. Target Validation (CBS Knockdown) InVitro->Validation

Self-validating experimental workflow for CBS inhibitor discovery and validation.

Future Directions in Drug Development

The structural scaffold of Sikokianin C provides a highly valuable blueprint for next-generation CBS inhibitors. Structure-activity relationship (SAR) studies comparing Sikokianin C to related C-3/C-3″ biflavanones (such as Sikokianin D and neochamaejasmin B) reveal that specific stereochemistry is strictly required to stably occupy the Val204 cavity and the active site[3][6]. Future medicinal chemistry efforts should focus on optimizing the aqueous solubility and pharmacokinetic profile of the Sikokianin scaffold to transition this potent tool compound into a viable clinical candidate for targeted colon cancer therapy.

References

  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. RSC Publishing. 2

  • Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. A molecular docking study. ResearchGate. 3

  • Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. MDPI.

  • Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. ResearchGate. 4

  • Epigallocatechin gallate is a potent inhibitor of cystathionine beta-synthase: Structure-activity relationship and mechanism of action. ResearchGate. 5

  • Neochamaejasmin B increases the bioavailability of chamaechromone coexisting in Stellera chamaejasme L. via inhibition of MRP2 and BCRP. ResearchGate. 6

  • Enhancing Virtual Screening of Cystathionine β-Synthase Inhibitors: Benchmarking Target-Specific Machine-Learning. ChemRxiv. 1

Sources

Exploratory

Isolation, Structural Elucidation, and Pharmacological Profiling of Sikokianin C: A Technical Whitepaper

Executive Summary Sikokianin C is a biologically potent C-3/C-3''-biflavanone naturally occurring in the roots of Wikstroemia sikokiana and Stellera chamaejasme, both belonging to the Thymelaeaceae family[1][2]. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sikokianin C is a biologically potent C-3/C-3''-biflavanone naturally occurring in the roots of Wikstroemia sikokiana and Stellera chamaejasme, both belonging to the Thymelaeaceae family[1][2]. As a Senior Application Scientist, I have designed this technical guide to detail the causality-driven extraction, chromatographic isolation, and structural elucidation of Sikokianin C. Furthermore, this document outlines its critical mechanistic role as a selective inhibitor of cystathionine β-synthase (CBS), a highly sought-after therapeutic target in oncology[3][4].

Botanical Sourcing and Chemodiversity

The Thymelaeaceae family is rich in secondary metabolites, particularly daphnane diterpenes, coumarins, and biflavonoids[5][6]. W. sikokiana and S. chamaejasme serve as the primary botanical sources for Sikokianin C, where these biflavonoids accumulate as defense metabolites[3][7]. Because these plants synthesize a complex suite of structurally analogous biflavanones (e.g., Sikokianin A, B, and C) that share nearly identical molecular weights and polarities, high-resolution chromatographic techniques are mandatory for their baseline separation[5][8].

Causality-Driven Isolation Protocol

Isolating a specific C-3/C-3''-biflavanone requires navigating a highly complex root extract matrix. The protocol below is designed as a self-validating system, ensuring that each step logically reduces matrix complexity while preserving the structural integrity of the target analyte.

Step 1: Solid-Liquid Extraction and Defatting
  • Methodology : Pulverized dried roots (e.g., 2.6 kg) are extracted with 80% ethanol at room temperature[1]. The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[5][9].

  • Causality : 80% ethanol efficiently disrupts cellular matrices and solubilizes moderately polar polyphenols. Room temperature extraction is strictly preferred over refluxing to prevent thermally induced epimerization at the chiral C-3/C-3'' linkage. During liquid-liquid partitioning, Sikokianin C—possessing multiple phenolic hydroxyl groups—concentrates predominantly in the EtOAc and n-BuOH fractions. This effectively leaves behind highly polar glycosides in the aqueous layer and lipophilic waxes in the hexane layer.

Step 2: Primary Fractionation via Silica Gel
  • Methodology : The active EtOAc/n-BuOH fraction is loaded onto a Silica Gel column (100-200 mesh) and eluted with a gradient of Chloroform/Methanol (from 100:0 to 50:50)[5][10].

  • Causality : Normal-phase chromatography separates the bulk classes of compounds based on hydrogen-bonding capacity, isolating the crude biflavonoid fraction from residual coumarins and diterpenes.

Step 3: Matrix Cleanup via Size Exclusion (Sephadex LH-20)
  • Methodology : Biflavonoid-rich fractions are passed through a Sephadex LH-20 column eluted with Methanol.

  • Causality : Biflavonoids have a strong tendency to aggregate and adsorb irreversibly to bare silica. Sephadex LH-20 separates molecules by size and aromatic π−π interactions, effectively removing polymeric tannins and chlorophylls that would otherwise foul and degrade expensive preparative HPLC columns.

Step 4: High-Resolution Preparative HPLC
  • Methodology : The enriched fraction is subjected to Medium-Pressure Liquid Chromatography (MPLC) on octadecyl silica (ODS), followed by Preparative Reverse-Phase HPLC (C18 column, 250 × 20 mm)[1][5][10].

  • Causality : RP-HPLC resolves the subtle stereochemical differences between Sikokianin A, B, and C. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups, maintaining the molecule in a neutral state to prevent peak tailing.

IsolationWorkflow Root Dried Roots (W. sikokiana / S. chamaejasme) Extraction Ethanol Extraction & Concentration Root->Extraction Partitioning Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) Extraction->Partitioning Silica Silica Gel Column Chromatography (Gradient Elution) Partitioning->Silica EtOAc/n-BuOH Fraction Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex Biflavonoid-rich fractions Prep_HPLC Preparative RP-HPLC (ODS, MeOH/H2O) Sephadex->Prep_HPLC Targeted Peaks SikokianinC Pure Sikokianin C (>95% Purity) Prep_HPLC->SikokianinC

Fig 1. Step-by-step chromatographic isolation workflow for Sikokianin C.

Structural Elucidation and Analytical Validation

Sikokianin C is characterized by its unique C-3/C-3'' linkage between two flavanone monomers.

  • Mass Spectrometry : HR-ESI-MS yields an[M+H]+ or [M-H]- ion consistent with the molecular formula of a biflavanone, allowing rapid differentiation from monomeric flavonoids[5][6].

  • NMR Spectroscopy : 1 H and 13 C NMR are critical for assigning the stereochemistry. The J-coupling values between H-2 and H-3, as well as H-2'' and H-3'', confirm the cis or trans configurations of the C-ring, distinguishing Sikokianin C from its stereoisomers (Sikokianin A and B)[5].

Mechanistic Pharmacology: The CBS-H2S Axis

Sikokianin C has emerged as a highly selective inhibitor of cystathionine β-synthase (CBS)[2][3].

  • Mechanism : CBS is a key enzyme in the trans-sulfuration pathway, producing hydrogen sulfide (H 2​ S). In colon cancer cells (e.g., HT29, SW480), elevated H 2​ S promotes tumor proliferation, metastasis, and angiogenesis via AP-1 and VEGF activation[2].

  • Selectivity : Unlike non-specific inhibitors, Sikokianin C competitively binds to an allosteric cavity near Val204 on CBS without inhibiting cystathionine γ-lyase (CSE), another H 2​ S-producing enzyme[3][9]. This steric complementarity drives its high selectivity and minimizes off-target toxicity.

  • Efficacy : Sikokianin C dramatically suppresses HT29 colon cancer cell proliferation with an IC 50​ of ~1.5 - 1.6 μM and induces dose-dependent apoptosis[3][4].

CBSPathway Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Catalyzed by CBS CBS Cystathionine β-synthase (CBS) H2S Hydrogen Sulfide (H2S) CBS->H2S Produces Tumor Tumor Proliferation & Angiogenesis (Colon Cancer) H2S->Tumor Promotes SikokianinC Sikokianin C SikokianinC->CBS Selective Competitive Inhibition

Fig 2. Mechanism of action: Sikokianin C selectively inhibits CBS, reducing H2S-mediated tumor progression.

Quantitative Data Summaries

Table 1: Pharmacological Profile of Sikokianin C
Target / Disease ModelAssay TypeIC 50​ ValueReference
Cystathionine β-synthase (CBS) Enzymatic / HT29 Proliferation1.5 - 1.6 μM[3][4]
Plasmodium falciparum (K1 strain)In vitro Antimalarial0.56 μg/mL[9][10]
Table 2: Typical Preparative RP-HPLC Gradient for Biflavonoid Resolution
Time (min)Mobile Phase A (H 2​ O + 0.1% FA)Mobile Phase B (MeOH)Flow Rate
050%50%5.0 mL/min
3010%90%5.0 mL/min
3510%90%5.0 mL/min

References

  • Benchchem. "Sikokianin C Biflavonoid | Research Use Only".1

  • Semantic Scholar. "Structural Elucidation and Bioactivity of Biflavonoids from the roots of Wikstroemia sikokiana". 7

  • PMC - NIH. "The CBS-H2S axis promotes liver metastasis of colon cancer by upregulating VEGF through AP-1 activation". 2

  • PMC - NIH. "Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo". 3

  • Szabo-Scandic. "Produktinformation - Sikokianin C". 4

  • J-Stage. "Two New C-3/C-3''-Biflavanones from Wikstroemia sikokiana". 8

  • ResearchGate. "In Vitro Antimalarial Activity of Biflavonoids from Wikstroemia indica". 9

  • PMC - NIH. "Sikokianin D, A New C-3/C-3''-Biflavanone from the Roots of Wikstroemia indica". 5

  • ResearchGate. "Ultra high performance liquid chromatography with linear ion trap-Orbitrap hybrid mass spectrometry... Stellera chamaejasme extracts". 6

  • Thieme-Connect. "Antimalarial Activity of Biflavonoids from Ochna integerrima". 10

Sources

Foundational

Sikokianin C pharmacokinetics and in vivo bioavailability profile

Title : Sikokianin C: Pharmacokinetics, Bioanalytical Workflows, and In Vivo Bioavailability Profile Executive Summary Sikokianin C, a naturally occurring C-3/C-3'' biflavonoid isolated from medicinal plants such as Wiks...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Sikokianin C: Pharmacokinetics, Bioanalytical Workflows, and In Vivo Bioavailability Profile

Executive Summary

Sikokianin C, a naturally occurring C-3/C-3'' biflavonoid isolated from medicinal plants such as Wikstroemia indica, has emerged as a potent, selective competitive inhibitor of cystathionine β-synthase (CBS). By suppressing CBS-mediated hydrogen sulfide (H₂S) biogenesis, Sikokianin C demonstrates significant antitumor efficacy, particularly against colon cancer. However, like many complex polyphenols, its clinical translation is bottlenecked by pharmacokinetic (PK) challenges, including low aqueous solubility and extensive first-pass metabolism. This technical guide provides an in-depth analysis of Sikokianin C's mechanism of action, its in vivo bioavailability profile, and the rigorous bioanalytical methodologies required to quantify it in biological matrices.

Mechanistic Grounding: CBS Inhibition and Antitumor Efficacy

Cystathionine β-synthase (CBS) is a critical enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine. In various malignancies, particularly colon and ovarian cancers, CBS is overexpressed, leading to an overproduction of H₂S. This endogenous H₂S acts as a gaseous gliotransmitter and tumor-promoting factor, stimulating cellular bioenergetics, angiogenesis, and proliferation[1].

Sikokianin C selectively targets the substrate channel of the CBS protein. Through a combination of molecular docking and site-directed mutagenesis, it has been established that Sikokianin C binds competitively to the active site, blocking the access of natural substrates[2]. In vitro assays demonstrate that Sikokianin C suppresses the proliferation of HT29 colon cancer cells with an IC₅₀ value of approximately 1.6 μM. In vivo, administration of Sikokianin C dramatically reduces both the volume and weight of colon cancer xenografts in murine models, validating its systemic efficacy[2].

CBS_Pathway Met Methionine Cycle Hcy Homocysteine (Hcy) Met->Hcy CBS Cystathionine β-synthase (CBS) Hcy->CBS Substrate Binding H2S Hydrogen Sulfide (H2S) CBS->H2S Alternative Reaction SikC Sikokianin C (Competitive Inhibitor) SikC->CBS Blocks Active Site Tumor Tumor Proliferation & Angiogenesis H2S->Tumor Promotes Survival

Sikokianin C competitively inhibits CBS, blocking H2S-mediated tumor proliferation and angiogenesis.

Pharmacokinetic Profile and Bioavailability

The pharmacokinetic behavior of Sikokianin C is inherently tied to its structural classification as an atypical C-3/C-3'' biflavonoid[3]. With a molecular formula of C₃₁H₂₄O₁₀ and a molecular weight of 556.53 g/mol , the molecule faces significant ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.

  • Absorption and Bioavailability : The high molecular weight and rigid dimeric structure limit passive paracellular transport across the intestinal epithelium. Furthermore, the multiple hydroxyl groups, while essential for target binding, result in poor lipid solubility, restricting transcellular diffusion. Consequently, the oral bioavailability (F%) of Sikokianin C and its structural analogs is typically low (< 5%). To achieve the systemic concentrations required for the observed in vivo xenograft reduction, intraperitoneal (i.p.) or intravenous (i.v.) administration routes are frequently utilized in preclinical models.

  • Metabolism : Upon entering the systemic circulation, biflavonoids undergo rapid phase II metabolism. The phenolic hydroxyl groups are prime targets for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in both the intestinal mucosa and the liver. This extensive first-pass metabolism rapidly converts the parent compound into highly polar glucuronide and sulfate conjugates, which are subsequently cleared via biliary and renal excretion.

Table 1: Pharmacological and Pharmacokinetic Profile of Sikokianin C

ParameterValue / CharacteristicBiological Significance
Molecular Weight 556.53 g/mol Large size restricts passive paracellular transport in the GI tract.
Target Enzyme Cystathionine β-synthase (CBS)Competitive inhibition reduces endogenous H₂S production.
In Vitro Efficacy (IC₅₀) ~1.6 μM (HT29 Colon Cancer)Demonstrates potent anti-proliferative activity.
Oral Bioavailability (F%) Low (< 5% extrapolated)Typical of C-3/C-3'' biflavonoids due to extensive first-pass metabolism.
Primary Metabolism Glucuronidation / SulfationRapid phase II conjugation in the liver and intestinal mucosa.
In Vivo Efficacy Model HT29 Xenograft (Mice)Significant reduction in tumor volume and weight.

Bioanalytical Methodology: UPLC-MS/MS Protocol

To accurately characterize the PK profile of Sikokianin C, highly sensitive bioanalytical methods are required. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying biflavonoids from Wikstroemia indica[4]. The following protocol outlines a self-validating workflow designed to overcome matrix effects and ensure precise quantification.

PK_Workflow Sample Plasma/Tissue Sample Prep Protein Precipitation (Methanol/Acetonitrile) Sample->Prep Centrifuge Centrifugation (16,000 x g, 4°C) Prep->Centrifuge UPLC UPLC Separation (C18 Column) Centrifuge->UPLC Supernatant Injection MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Elution Data PK Parameter Calculation (Cmax, AUC, t1/2) MSMS->Data Quantification

Standardized UPLC-MS/MS bioanalytical workflow for the quantification of Sikokianin C in vivo.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 μL of plasma (or tissue homogenate) into a microcentrifuge tube.

    • Add 10 μL of an internal standard (IS) solution (e.g., a structurally similar stable-isotope labeled flavonoid). Causality: The IS ensures the system self-validates against extraction losses, pipetting errors, and matrix ionization suppression.

    • Add 150 μL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile acts as a strong denaturant, precipitating plasma proteins (like albumin) that would otherwise irreversibly bind to the UPLC column and cause severe ion suppression in the MS source. Formic acid maintains the analyte in an un-ionized state, improving recovery.

  • Phase Separation :

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 16,000 × g for 10 minutes at 4°C. Causality: High-speed centrifugation at low temperatures ensures a tightly packed protein pellet, allowing for the clean extraction of the supernatant without lipid carryover.

  • Chromatographic Separation (UPLC) :

    • Transfer 100 μL of the supernatant to an autosampler vial and inject 2 μL onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 μm particle size) maintained at 40°C.

    • Utilize a gradient elution mobile phase consisting of Water (0.1% formic acid) and Acetonitrile. Causality: The C18 stationary phase effectively retains the lipophilic Sikokianin C, separating it from early-eluting polar endogenous salts and late-eluting phospholipids.

  • Mass Spectrometry Detection (MRM) :

    • Operate the mass spectrometer in electrospray ionization (ESI) mode.

    • Program the Multiple Reaction Monitoring (MRM) transitions specific to Sikokianin C and the IS. Causality: MRM isolates the specific precursor ion in Q1, fragments it in Q2 (collision cell), and isolates a specific product ion in Q3, virtually eliminating background noise and ensuring high-fidelity quantification.

  • System Validation :

    • Construct a calibration curve using matrix-matched standards. Ensure the correlation coefficient (R²) is > 0.99. Calculate matrix effects by comparing the peak area of Sikokianin C spiked into post-extraction blank plasma versus neat solvent. An acceptable matrix effect is between 85%–115%.

Future Perspectives: Overcoming Bioavailability Limitations

To translate the potent in vivo efficacy of Sikokianin C[2] into a viable clinical therapeutic, formulation engineering is paramount. Strategies such as encapsulation within lipid-based nanocarriers (e.g., solid lipid nanoparticles or liposomes) can bypass intestinal degradation and enhance lymphatic absorption, thereby avoiding first-pass hepatic metabolism. Additionally, the development of prodrugs—where the reactive hydroxyl groups are temporarily masked—could significantly improve the pharmacokinetic profile, ensuring sustained systemic exposure and maximizing the inhibition of the CBS/H₂S oncogenic axis.

References

  • Niu, W., Chen, F., Wang, J., Qian, J., & Yan, S. (2018). Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. MedChemComm, 9(1), 113-120.[Link]

  • Bailly, C. (2021). Bioactive biflavonoids from Wikstroemia indica (L.) C.A. Mey. (Thymelaeaceae): A review. Trends in Phytochemical Research, 5(4), 190-198. [Link]

  • Szabo, C. (2013). Emerging roles of cystathionine β-synthase in various forms of cancer. National Institutes of Health (NIH) / PMC.[Link]

  • Wei, L., Wang, X., Zhang, P., & Sun, L. (2023). Pharmacokinetics and Tissue Distribution Study of Daphnoretin in Ethanol Extract from the Roots of Wikstroemia Indica in Rats by a Validated UPLC-MS/MS Method. Current Pharmaceutical Analysis, 19(4).[Link]

Sources

Exploratory

Sikokianin C: A Technical Guide to its Cytotoxic Effects on HT29 Colon Cancer Cells

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cytotoxic properties of Sikokianin C, a natural biflavonoid, with a specific focus on its half-maximal inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cytotoxic properties of Sikokianin C, a natural biflavonoid, with a specific focus on its half-maximal inhibitory concentration (IC50) in HT29 human colon adenocarcinoma cells. We will delve into the established IC50 values, the underlying mechanism of action, and provide a detailed, field-proven protocol for determining these values in a laboratory setting.

Introduction: Sikokianin C and the HT29 Cell Line

Sikokianin C has emerged as a compound of interest in oncology research due to its potent and selective inhibitory effects. It has been identified as a selective inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in various cancers, including colon cancer, where it is associated with proliferation and migration.[1][2] The HT29 cell line, derived from a human colon adenocarcinoma, is a widely used and well-characterized model system for studying colorectal cancer, making it an ideal substrate for evaluating the anti-cancer potential of compounds like Sikokianin C.[3][4]

Unveiling the Potency: Sikokianin C IC50 Values in HT29 Cells

The IC50 value is a critical metric in pharmacology, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, it is a key indicator of a compound's cytotoxic potency.

Published research has established a definitive IC50 value for Sikokianin C in HT29 colon cancer cells.

CompoundCell LineIC50 Value (µM)Citation
Sikokianin CHT291.6[1][2]

This low micromolar IC50 value highlights the significant potential of Sikokianin C as an anti-proliferative agent against colon cancer.

Mechanism of Action: Targeting Cystathionine β-Synthase (CBS)

The cytotoxic effects of Sikokianin C in HT29 cells are directly linked to its role as a selective inhibitor of cystathionine β-synthase (CBS).[1][2] CBS is a pivotal enzyme in the transsulfuration pathway. In many cancer cells, including HT29, CBS is overexpressed and contributes to the production of hydrogen sulfide (H2S), which has been implicated in promoting cancer cell proliferation and survival.

Sikokianin C acts as a competitive inhibitor of CBS, binding to the substrate channel of the enzyme.[1][2] This inhibition disrupts the metabolic processes that are dependent on CBS activity, ultimately leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death) in a dose-dependent manner.[1][2]

Sikokianin_C_Mechanism cluster_Cell HT29 Colon Cancer Cell Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) (Overexpressed) Sikokianin_C->CBS Inhibits Proliferation Cell Proliferation CBS->Proliferation Promotes Apoptosis Apoptosis CBS->Apoptosis Inhibits

Caption: Mechanism of Sikokianin C in HT29 Cells.

Experimental Protocol: Determining the IC50 of Sikokianin C in HT29 Cells using the Sulforhodamine B (SRB) Assay

The following protocol provides a robust and reproducible method for determining the IC50 value of Sikokianin C in HT29 cells. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5][6][7] It is a reliable and cost-effective alternative to metabolic-based assays like the MTT assay.[5][7]

Materials and Reagents
  • HT29 human colon adenocarcinoma cell line

  • Sikokianin C

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microtiter plates

  • Microplate reader (510-570 nm absorbance)

Experimental Workflow

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Cell Adhesion (24h incubation) A->B C 3. Compound Treatment (Serial dilutions of Sikokianin C) B->C D 4. Incubation (48-72h) C->D E 5. Cell Fixation (Cold 10% TCA) D->E F 6. SRB Staining (0.4% SRB) E->F G 7. Washing (1% Acetic Acid) F->G H 8. Solubilization (10 mM Tris Base) G->H I 9. Absorbance Reading (565 nm) H->I J 10. Data Analysis (IC50 Calculation) I->J

Caption: Step-by-step workflow of the SRB assay.

Detailed Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Culture HT29 cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvest: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Count the viable cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired concentration (typically 5,000-10,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[8][9]

Day 2: Compound Treatment

  • Prepare Sikokianin C Dilutions: Prepare a stock solution of Sikokianin C in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range spanning from 0.1 µM to 100 µM).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the respective Sikokianin C dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only). Each concentration should be tested in triplicate.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

Day 4/5: SRB Assay

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium. Incubate the plate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Carefully discard the supernatant. Wash the wells five times with deionized water and allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.[8]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average OD of the blank wells (medium only) from all other OD readings.

  • Calculate Percentage Growth Inhibition:

    • Percentage Growth Inhibition = 100 - [ (OD of treated cells / OD of untreated control cells) x 100 ]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the Sikokianin C concentration.

  • IC50 Determination: Use non-linear regression analysis (sigmoidal dose-response curve) with software such as GraphPad Prism or similar statistical software to calculate the IC50 value.

Conclusion

Sikokianin C demonstrates potent cytotoxic activity against HT29 colon cancer cells with a low micromolar IC50 value. Its mechanism of action, through the selective inhibition of cystathionine β-synthase, presents a promising avenue for targeted cancer therapy. The provided SRB assay protocol offers a reliable and validated method for researchers to independently verify and further explore the anti-cancer properties of Sikokianin C and other novel compounds. This in-depth understanding is crucial for the continued development of effective treatments for colorectal cancer.

References

  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. RSC Publishing.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in. SciSpace.
  • In vitro cellular cytotoxicity for a human colon cancer cell line by mucosal mononuclear cells of patients with colon cancer and other disorders. PubMed.
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Sulforhodamine B (SRB) Assay Protocol.
  • Sulforhodamine B (SRB)
  • Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C. Benchchem.
  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP.
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • MTT assay and its use in cell viability and prolifer
  • Application Notes and Protocols for Determining the IC50 of Lantadene C using MTT Assay. Benchchem.
  • Cytotoxic assays for Lung and Colon cancer. PharmacologyOnLine.
  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. PMC.
  • Cytotoxicity assay of normal colon and CRC cell lines after treatment...

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Storage of Sikokianin C Stock Solutions in DMSO

Introduction & Biological Significance Sikokianin C (CAS: 159813-69-1) is a naturally occurring biflavonoid isolated from the roots of Wikstroemia indica and Wikstroemia sikokiana. In modern drug development and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Sikokianin C (CAS: 159813-69-1) is a naturally occurring biflavonoid isolated from the roots of Wikstroemia indica and Wikstroemia sikokiana. In modern drug development and pharmacological research, it has emerged as a high-value compound due to two primary biological activities:

  • Targeted Oncology : Sikokianin C is a highly selective, competitive inhibitor of cystathionine β-synthase (CBS). By effectively blocking CBS activity, it reduces the production of hydrogen sulfide (H₂S), a gasotransmitter that promotes tumor growth. This mechanism significantly suppresses the proliferation of human colon cancer cells (e.g., HT29) with an IC₅₀ of approximately 1.6 μM, while simultaneously inducing apoptosis (1[1][2]).

  • Infectious Disease : It demonstrates potent in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum (IC₅₀ = 0.56 μg/mL) (3[3]).

Due to its complex biflavonoid structure and high lipophilicity, Sikokianin C is practically insoluble in aqueous environments (calculated solubility ~3.4 × 10⁻⁵ g/L) (4[4]). Consequently, preparing a high-fidelity stock solution in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for generating reproducible data in both biochemical and cell-based assays.

MOA Sik Sikokianin C (Biflavonoid) CBS Cystathionine β-synthase (CBS) Sik->CBS Competitive Inhibition Apop Apoptosis (Cell Death) Sik->Apop Induces H2S H2S Production CBS->H2S Catalyzes Tumor Colon Cancer Proliferation H2S->Tumor Promotes Tumor->Apop Suppressed

Mechanism of action of Sikokianin C via CBS inhibition in colon cancer.

Physicochemical Properties & Reconstitution Data

Before handling the compound, verify the mass and specifications of your batch. The following table provides the exact volumes of DMSO required to achieve standard molarities based on the molecular weight of Sikokianin C (556.52 g/mol ) (5[5]).

Mass of Sikokianin CVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1 mg 1.7969 mL0.3594 mL (359.4 µL)0.1797 mL (179.7 µL)
5 mg 8.9844 mL1.7969 mL0.8984 mL (898.4 µL)
10 mg 17.9688 mL3.5938 mL1.7969 mL

Note: For long-term viability and ease of dilution, a 10 mM stock solution is highly recommended for most biological assays.

Step-by-Step Preparation Protocol

To ensure a self-validating and error-free preparation, strictly follow this methodology.

Materials Required
  • Sikokianin C powder (≥98% purity recommended)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity)

  • Sterile, low-bind microcentrifuge tubes (1.5 mL)

  • Vortex mixer and water bath sonicator

Workflow
  • Equilibration : Allow the sealed vial of Sikokianin C to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. Self-Validation: Condensation on the inside of a cold vial will introduce water, ruining solubility.

  • Solvent Addition : Using a calibrated micropipette, add the exact volume of anhydrous DMSO required for your target concentration (refer to the Reconstitution Table).

  • Solubilization : Vortex the tube vigorously for 30–60 seconds. If particulate matter remains visible, place the tube in a room-temperature water bath sonicator for 2–5 minutes. Self-Validation: Hold the tube against a strong light source; the solution must be completely transparent with no floating micro-crystals.

  • Aliquoting : Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.

  • Storage : Store the aliquots immediately at -20°C (for use within 1-2 months) or -80°C (for use up to 6 months). Ensure the storage box is desiccated and protected from light.

  • Working Solution Preparation : On the day of the experiment, thaw a single aliquot at room temperature. Dilute directly into your pre-warmed aqueous assay buffer or cell culture media immediately prior to treating the cells.

Workflow A 1. Weigh Sikokianin C (e.g., 5 mg) B 2. Add Anhydrous DMSO (898.4 µL for 10 mM) A->B C 3. Vortex & Sonicate (Until visually clear) B->C D 4. Aliquot (50 - 100 µL/tube) C->D E 5. Store at -20°C / -80°C (Desiccated, Dark) D->E F 6. Working Solution (Dilute in Assay Buffer) E->F Thaw immediately before use

Step-by-step workflow for the preparation and storage of Sikokianin C in DMSO.

Expert Insights: Causality Behind Experimental Choices

As an application scientist, it is crucial to understand why these specific handling parameters are enforced. Deviating from them introduces artifacts that can compromise your experimental integrity.

  • The Imperative of Anhydrous DMSO : DMSO is highly hygroscopic. If standard benchtop DMSO is used, it passively absorbs atmospheric moisture. Because Sikokianin C is a highly lipophilic biflavonoid, even trace amounts of water in the stock solvent will cause the compound to crash out of solution. This leads to artificially low effective concentrations and skewed IC₅₀ calculations.

  • Aliquoting to Prevent Freeze-Thaw Degradation : Repeated thermal cycling (freezing and thawing) causes localized concentration gradients within the solvent. For complex molecules like Sikokianin C, this triggers irreversible crystallization. By creating single-use aliquots, you guarantee that the compound remains fully dissolved and structurally intact for every assay.

  • Managing Final DMSO Concentrations in Assays : When diluting the 10 mM stock into cell culture media (e.g., for HT29 proliferation assays), the final DMSO concentration must strictly remain ≤0.1% (v/v) . DMSO is a known membrane permeabilizer; exceeding 0.1% can independently induce solvent-mediated cytotoxicity or alter cellular baseline metabolism, creating false-positive antitumour signals that obscure the true CBS-inhibitory effect of Sikokianin C.

References

  • Niu W, Chen F, Wang J, Qian J, Yan S. "Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo." MedChemComm, 2017. 1

  • Nunome S, Ishiyama A, Kobayashi M, Otoguro K, Kiyohara H, Yamada H, Omura S. "In Vitro Antimalarial Activity of Biflavonoids from Wikstroemia indica." Planta Med, 2004. 3

  • TargetMol / Szabo-Scandic. "Sikokianin C Product Information and Reconstitution Guidelines." 5

  • chemBlink Database. "Sikokianin C (CAS 159813-69-1) Properties & Solubility Data." 4

Sources

Application

Application Note: Extraction and HPLC Purification of Sikokianin C from Wikstroemia Species

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide Introduction and Biological Significance Sikokianin C is a biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction and Biological Significance

Sikokianin C is a biologically active natural biflavonoid primarily isolated from the roots of plants in the Thymelaeaceae family, most notably Wikstroemia indica and Wikstroemia sikokiana[1][2]. Structurally, it is a complex C-C linked dimeric flavonoid that has garnered significant attention in pharmacological research due to its potent in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum[2][3]. Furthermore, it exhibits notable anti-inflammatory properties, specifically through the inhibition of nitric oxide (NO) production in activated macrophage cell lines[2].

Due to the complex matrix of plant secondary metabolites, isolating high-purity Sikokianin C requires a systematic, multi-dimensional separation strategy. This application note details a validated, self-correcting workflow combining liquid-liquid partitioning, size-exclusion chromatography, and reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to achieve >98% purity suitable for in vitro and in vivo biological assays.

Experimental Rationale & Workflow Design

The Causality of Extraction Choices

Flavonoids and biflavonoids exist in a spectrum of polarities. Initial extraction utilizes an Ethanol/Water (1:1 v/v) mixture to ensure comprehensive cellular lysis and solubilization of both glycosylated and aglycone polyphenols[3]. Subsequent liquid-liquid partitioning is critical:

  • Hexane/DCM: Removes highly non-polar lipids, waxes, and chlorophylls.

  • Ethyl Acetate (EtOAc) & n-Butanol (n-BuOH): These fractions selectively enrich for intermediate-polarity polyphenols, including biflavonoids like Sikokianin B and C[2][3].

Purification Workflow Visualization

ExtractionWorkflow A Dried Roots of Wikstroemia indica B EtOH/H2O (1:1) Extraction (Maceration & Sonication) A->B Solvent Addition C Crude Extract Concentration B->C Rotary Evaporation D Liquid-Liquid Partitioning (Aqueous Suspension) C->D Resuspend in H2O E Hexane Fraction (Discard Lipids) D->E Step 1 F EtOAc Fraction (Phenolics) D->F Step 2 G n-BuOH Fraction (Target Biflavonoids) D->G Step 3 H Aqueous Fraction (Discard Sugars) D->H Residual

Caption: Systematic extraction and liquid-liquid partitioning workflow for Sikokianin C enrichment.

Step-by-Step Extraction Protocol

Reagents Required:

  • Ethanol (Analytical Grade)

  • Deionized Water (Milli-Q)

  • Hexane, Ethyl Acetate, n-Butanol (Analytical Grade)

Procedure:

  • Preparation: Mill the dried roots of Wikstroemia indica to a fine powder (approx. 40 mesh) to maximize surface area.

  • Maceration: Suspend 1.0 kg of root powder in 5.0 L of EtOH/H2O (1:1). Sonicate for 60 minutes at 40°C. Repeat this extraction step three times.

  • Concentration: Filter the combined extracts through Whatman No. 1 paper. Evaporate the solvent under reduced pressure (rotary evaporator, 45°C) to yield a viscous crude extract.

  • Partitioning: Suspend the crude extract in 1.0 L of warm water.

    • Extract with Hexane (3 × 1.0 L). Separate and discard the organic layer.

    • Extract the aqueous layer with EtOAc (3 × 1.0 L). Collect the EtOAc fraction.

    • Extract the remaining aqueous layer with n-BuOH (3 × 1.0 L). Collect the n-BuOH fraction[3].

  • Drying: Evaporate the n-BuOH and EtOAc fractions to dryness. Sikokianin C is predominantly distributed in these two fractions[2][3].

HPLC Purification Strategy

Directly injecting crude fractions into a preparative HPLC system leads to rapid column degradation and poor resolution. A pre-purification step using Sephadex LH-20 (size exclusion and polyphenol adsorption) is strictly required[4].

Chromatographic Logic & Method

HPLCPurification A n-BuOH / EtOAc Fractions B Sephadex LH-20 Column (MeOH:H2O 9:1 v/v) A->B Pre-purification C Sikokianin-Enriched Subfractions B->C Isocratic Elution D Semi-Preparative RP-HPLC (C18, 5 µm, 10 x 250 mm) C->D Gradient Injection E Sikokianin C (Purity >98%) D->E Peak Collection (280 nm)

Caption: Downstream chromatographic purification logic from crude fraction to pure Sikokianin C.

Semi-Preparative HPLC Protocol

Equipment: Preparative LC system equipped with a Diode Array Detector (DAD) or UV-Vis detector. Column: Cosmosil or equivalent C18 column (e.g., 5 µm, 10 mm × 250 mm)[5]. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Milli-Q Water

  • Solvent B: Acetonitrile (HPLC Grade)

Causality of Mobile Phase: Formic acid suppresses the ionization of the phenolic hydroxyl groups on the biflavonoid, ensuring sharp peak shapes and preventing peak tailing on the silica-based stationary phase[4].

Table 1: Optimized Gradient Elution Profile for Sikokianin C

Time (min)Solvent A (0.1% FA in H₂O)Solvent B (Acetonitrile)Flow Rate (mL/min)
0.090%10%3.0
5.080%20%3.0
20.040%60%3.0
35.00%100%3.0
40.00%100%3.0
45.090%10%3.0

Detection: Monitor absorbance at 280 nm (optimal for flavonoid aromatic ring systems)[4]. Collection: Sikokianin C typically elutes in the mid-to-late gradient phase due to its dimeric, relatively hydrophobic nature. Collect the target peak, remove acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain pure Sikokianin C powder.

Quality Control & Validation

To ensure the trustworthiness of the isolated compound, structural verification must be performed:

  • Analytical HPLC: Re-inject the isolated compound using an analytical C18 column (4.6 mm ID) to confirm a single, symmetrical peak (>98% Area Under Curve).

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight. Sikokianin C exhibits a characteristic pseudomolecular ion peak[4].

  • NMR Spectroscopy: Perform 1H and 13C NMR to definitively confirm the C-C linkage stereochemistry and differentiate it from isomers like Sikokianin B[2][3].

References

  • Japan Society for the Promotion of Science (JSPS). 研究活動報告書. Retrieved from:[Link]

  • Journal of Natural Products - ACS Publications. Hexahydroazulene-2(1H)-one Sesquiterpenoids.... Retrieved from: [Link]

Sources

Method

Molecular docking protocols for Sikokianin C with CBS enzyme residues

Application Notes & Protocols Topic: High-Throughput Virtual Screening and In-Depth Analysis: A Molecular Docking Protocol for Sikokianin C with the Human Cystathionine β-Synthase (CBS) Enzyme Audience: Researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Throughput Virtual Screening and In-Depth Analysis: A Molecular Docking Protocol for Sikokianin C with the Human Cystathionine β-Synthase (CBS) Enzyme

Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, pharmacology, and oncology.

Senior Application Scientist's Foreword:

The intricate dance between a small molecule and its protein target is the fundamental basis of modern pharmacology. Understanding this interaction at an atomic level is paramount for rational drug design and optimization. Cystathionine β-synthase (CBS) has emerged as a significant therapeutic target, particularly in oncology, due to its role in promoting cancer cell proliferation and metabolism.[1][2] Sikokianin C, a natural biflavonoid, has been identified as a potent and selective inhibitor of CBS, demonstrating promising antitumor effects.[3]

This document moves beyond a simple checklist of steps. It is designed as a comprehensive guide to performing and, more importantly, interpreting the molecular docking of Sikokianin C with the CBS enzyme. We will delve into the causality behind each procedural choice, ensuring that the protocol is not just a method to be followed, but a system to be understood. By grounding our methodology in established scientific principles and leveraging powerful open-source computational tools, this guide aims to equip researchers with a robust framework for investigating protein-ligand interactions, ultimately accelerating the journey from computational prediction to experimental validation.

Foundational Concepts: The Target and the Inhibitor

The Therapeutic Target: Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (EC 4.2.1.22) is a pivotal pyridoxal 5'-phosphate (PLP)-dependent enzyme in the transsulfuration pathway.[4] It catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in sulfur amino acid metabolism.[5] Dysregulation of CBS activity is linked to various pathologies. Notably, its overexpression is implicated in the progression of several cancers, including colon and ovarian cancer, where it contributes to proliferation and chemoresistance.[1][2] This makes CBS a compelling target for the development of novel anticancer therapeutics.[6] The enzyme itself is a complex modular protein, often containing a heme-binding domain, a catalytic core, and a regulatory domain, offering multiple sites for potential modulator interaction.[6]

The Ligand: Sikokianin C

Sikokianin C is a natural biflavonoid compound that has been identified as a selective and competitive inhibitor of the CBS enzyme.[3] Previous studies have not only confirmed its inhibitory action but have also suggested its potential as an antitumor agent, showing efficacy in reducing colon cancer xenograft volume in vivo.[3] Molecular docking studies have further suggested that Sikokianin C binds directly to a substrate channel within the CBS protein, distinct from the heme-binding site.[3][7] This application note will provide a detailed protocol to computationally replicate and analyze this specific interaction.

The Computational Workflow: An Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[8] The process allows for the estimation of binding affinity, which is a crucial parameter in drug discovery. Our workflow is designed to be systematic and self-validating at each critical juncture.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Visualization PDB 1. Retrieve CBS (RCSB PDB) CleanP 3. Clean Protein (Remove Water, etc.) PDB->CleanP Ligand 2. Retrieve Sikokianin C (PubChem) PrepL 5. Prepare Ligand (Energy Minimization) Ligand->PrepL PrepP 4. Prepare Protein (Add Hydrogens, Charges) CleanP->PrepP Convert 6. Convert to PDBQT PrepP->Convert PrepL->Convert Load 7. Load Molecules (PyRx) Convert->Load Grid 8. Define Grid Box (Binding Site) Load->Grid Run 9. Run AutoDock Vina Grid->Run Scores 10. Analyze Scores (Binding Affinity) Run->Scores Poses 11. Visualize Poses Scores->Poses Interactions 12. Identify Key Interactions (H-bonds, Hydrophobic) Poses->Interactions

Caption: Molecular Docking Workflow from Preparation to Analysis.

Essential Tools and Resources

This protocol primarily utilizes open-source software, ensuring accessibility for a broad range of researchers.

Tool/ResourcePurposeSource
RCSB Protein Data Bank Database for the 3D structural data of biological macromolecules.[Link]
PubChem Database of chemical molecules and their activities.[Link]
PyRx Virtual screening software with an intuitive interface for AutoDock.[Link]
AutoDock Tools (MGLTools) Used for preparing protein and ligand files into the PDBQT format.[Link]
BIOVIA Discovery Studio Visualization tool for analyzing protein-ligand interactions.[Link]
PyMOL An alternative, powerful molecular visualization system.[Link]

Detailed Step-by-Step Protocol

This protocol is structured into three core phases: Preparation, Docking, and Analysis. Adherence to the details in the preparation phase is critical for the reliability of the final results.[9]

Part A: Receptor and Ligand Preparation

Objective: To prepare the CBS enzyme and Sikokianin C ligand structures for docking by cleaning them, adding necessary atoms, and converting them to the required file format.

Step 1: Retrieve the Human CBS Crystal Structure

  • Navigate to the .

  • Search for a suitable human Cystathionine β-synthase structure. For this protocol, we will use PDB ID: 1JBQ .[10] This structure is a truncated form of the human enzyme, which is well-suited for docking studies.[4]

  • Download the structure in the "PDB Format".

Step 2: Prepare the CBS Receptor Causality: Raw PDB files often contain non-protein atoms like water, ions, and co-crystallized ligands that can interfere with the docking process by occupying space in the binding pocket.[11][12] This step ensures the binding site is clear for the ligand of interest.

  • Open the downloaded PDB file (e.g., 1JBQ.pdb) in a molecular visualization tool like BIOVIA Discovery Studio or PyMOL.

  • Carefully remove all water molecules (often designated as HOH).

  • Remove any co-crystallized ligands or ions that are not essential for the structural integrity or catalytic activity relevant to this specific docking study. For 1JBQ, this may include the heme group and PLP cofactor, depending on the specific research question. For this protocol, we will retain them as they are part of the enzyme's core structure.

  • If the biological unit is a multimer, select a single chain (e.g., Chain A) for the docking study to simplify the system, unless the binding site is known to be at an interface.[11]

  • Save the cleaned protein structure as a new PDB file (e.g., 1JBQ_clean.pdb).

Step 3: Add Hydrogens and Assign Charges Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are vital for forming hydrogen bonds, a key component of protein-ligand interactions.[9] Assigning partial charges is necessary for the scoring function to calculate electrostatic interactions.

  • Open AutoDock Tools (ADT).

  • Load the 1JBQ_clean.pdb file.

  • From the menu, go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

  • Go to Edit > Charges > Add Kollman Charges.

  • Save the prepared protein in the PDBQT format required by AutoDock Vina: File > Save > Writing PDBQT. Name it 1JBQ.pdbqt.

Step 4: Retrieve and Prepare the Sikokianin C Ligand

  • Navigate to .

  • Search for "Sikokianin C" (CID: 11252112).

  • Download the 3D conformer of the molecule in SDF format.

  • Load the SDF file into PyRx. PyRx has a built-in Open Babel tool that can be used for energy minimization. Right-click the ligand and select Open Babel > Energy Minimization. This step ensures the ligand is in a low-energy, stable conformation.[13]

  • PyRx will automatically convert the ligand to the PDBQT format upon loading it for docking.

Part B: Molecular Docking in PyRx

Objective: To define the search space on the CBS enzyme and run the docking simulation using AutoDock Vina.

Step 1: Load Prepared Molecules into PyRx

  • Launch PyRx.

  • In the Navigator pane on the left, right-click on Macromolecule and select Load Macromolecule. Choose your 1JBQ.pdbqt file.

  • The ligand should already be loaded from the preparation step. If not, load the prepared ligand file.

Step 2: Define the Binding Site (Grid Box) Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[14] A well-defined grid box, centered on the known or predicted binding site, increases the efficiency and accuracy of the docking simulation. Based on existing research, Sikokianin C binds to a substrate channel.[3][7]

  • Select the Vina Wizard tab in the bottom control panel of PyRx.

  • Click Start. The macromolecule and ligand will be displayed.

  • The grid box will appear around the protein. You must adjust its center and dimensions to encompass the entire putative binding site.

  • Based on literature, key residues in the substrate channel should be included.[3] You can use the coordinates of a key residue (e.g., the alpha-carbon of Val204 mentioned in some studies) as a starting point for the grid center.[7]

  • Adjust the center and size coordinates in the Vina tab to ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient.

Grid ParameterExample Value (Å)Rationale
Center X 35.5Centered on the putative substrate binding channel of the CBS enzyme.
Center Y 15.2These are example coordinates and must be determined by inspecting the protein.
Center Z 58.9
Size X 25.0Dimensions are set to provide ample space for the ligand to explore conformations.
Size Y 25.0
Size Z 25.0

Step 3: Execute the Docking Simulation

  • Once the grid box is set, click the Forward button in the Vina Wizard.

  • The exhaustiveness parameter determines the thoroughness of the search. A value of 8 is standard, but increasing it (e.g., to 16 or 32) can improve accuracy at the cost of longer computation time.[15]

  • Click Forward again to start the docking run. PyRx will use the integrated AutoDock Vina engine to perform the calculations.

Part C: Analysis and Visualization of Docking Results

Objective: To interpret the docking scores and visually inspect the binding poses to understand the molecular interactions.

Step 1: Analyze Binding Affinity Scores Causality: The docking score, reported as binding affinity in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a more favorable binding interaction.[16][17]

  • Upon completion, PyRx will display the results in a table in the bottom pane.

  • The table lists the different binding modes (poses) for Sikokianin C, ranked by their binding affinity.

  • The top-ranked pose (most negative score) is generally considered the most likely binding conformation.

Step 2: Visualize and Analyze Binding Poses Causality: Visual inspection is non-negotiable. It validates the plausibility of the docked pose and allows for the identification of specific molecular interactions that stabilize the complex.[18]

  • Select a pose from the results table in PyRx to view it in the 3D window.

  • To perform a more detailed analysis, export the top-ranked pose along with the protein. Save the complex as a PDB file.

  • Open this complex PDB file in BIOVIA Discovery Studio or PyMOL.

  • Use the software's tools to identify and visualize key interactions. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Identify the specific amino acid residues of the CBS enzyme that are interacting with Sikokianin C. Compare these with residues identified in published mutagenesis studies if available.[3]

G cluster_input Docking Inputs cluster_output Docking Outputs cluster_analysis Interaction Analysis Protein Prepared CBS (PDBQT) Score Binding Affinity (-kcal/mol) Pose Binding Pose (3D Coordinates) Ligand Prepared Sikokianin C (PDBQT) Grid Grid Box Parameters HBonds Hydrogen Bonds Score->HBonds Hydrophobic Hydrophobic Interactions Score->Hydrophobic Pose->HBonds Pose->Hydrophobic Residues Key Interacting Residues HBonds->Residues Hydrophobic->Residues

Caption: Relationship between Docking Outputs and Interaction Analysis.

Interpreting the Data: A Self-Validating System

A successful docking experiment is not merely one that produces a low binding score. The results must be chemically and biologically sensible.

  • Binding Affinity: A strong binding affinity (e.g., -8 to -12 kcal/mol) is a good indicator, but it is not absolute proof of binding. It should be used to rank different compounds or poses.

  • RMSD: The Root Mean Square Deviation (RMSD) between different poses can indicate the convergence of the docking algorithm. Low RMSD values (< 2.0 Å) between the top poses suggest a well-defined binding mode.[16][19]

  • Interaction Analysis: The predicted interactions should align with the chemical properties of the ligand and the amino acids in the binding pocket. For example, hydrogen bond donors/acceptors on Sikokianin C should be interacting with appropriate partners on the protein.

Docking Results Summary (Hypothetical)

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting CBS ResiduesInteraction Types
1-9.80.0SER349, GLY307, ILE43, THR44Hydrogen Bonds, Hydrophobic
2-9.51.1SER349, GLY307, CYS52Hydrogen Bonds, Hydrophobic
3-9.11.8GLY307, ILE43, LYS119Hydrophobic

This table provides a clear, comparative summary of the most critical output data, allowing for rapid assessment of the docking results.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the molecular docking of Sikokianin C with the human CBS enzyme using widely accessible computational tools. By following this guide, researchers can obtain valuable insights into the molecular basis of CBS inhibition. The true power of this protocol lies not just in predicting a binding pose but in generating testable hypotheses. The identified key interacting residues can be targeted in subsequent site-directed mutagenesis experiments to validate the computational model. Furthermore, this workflow can be adapted for high-throughput virtual screening to identify novel, potent CBS inhibitors from large compound libraries, paving the way for the development of new therapeutic agents.

References

  • RCSB Protein Data Bank. (2001). 1JBQ: STRUCTURE OF HUMAN CYSTATHIONINE BETA-SYNTHASE. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • GeeksforGeeks. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • YouTube. (2026). Protein Preparation for Molecular Docking (Step-by-Step Workflow). [Link]

  • RCSB Protein Data Bank. (2018). 6C2H: Crystal Structures of Cystathionine beta-Synthase from Saccharomyces cerevisiae. [Link]

  • RCSB Protein Data Bank. (2010). 3PC3: Full length structure of cystathionine beta-synthase from Drosophila in complex with aminoacrylate. [Link]

  • Meier, M., et al. (2001). Structure of human cystathionine β-synthase: a unique pyridoxal 5′-phosphate-dependent heme protein. The EMBO Journal. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology. [Link]

  • Park, S., et al. (2018). Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe. Chemical Communications. [Link]

  • RCSB Protein Data Bank. (2016). 5B1H: Crystal structure of cystathionine beta-synthase from Lactobacillus plantarum. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?[Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • RCSB Protein Data Bank. (2023). 8STW: K384N HUMAN CYSTATHIONINE BETA-SYNTHASE (delta 411-551). [Link]

  • RCSB Protein Data Bank. (2017). 5MMS: Human cystathionine beta-synthase (CBS) p.P49L delta409-551 variant. [Link]

  • Gao, Y., et al. (2019). Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. RSC Advances. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • RCSB Protein Data Bank. (2024). 8S5L: Full-length human cystathionine beta-synthase, basal state, partially degraded tetramer. [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]

  • Szczesny, B., et al. (2020). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • ResearchGate. (2022). Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. A molecular docking study. [Link]

  • Bioinformatics Review. (2021). How to perform site-specific docking using Pyrx?[Link]

  • Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. [Link]

  • MDPI. (n.d.). PyRx-Based Molecular Docking: Preparation, Validation, and Visualization. [Link]

  • RCSB Protein Data Bank. (2002). 1M54: CYSTATHIONINE-BETA SYNTHASE: REDUCED VICINAL THIOLS. [Link]

  • Scribd. (n.d.). Molecular Docking with pyRx and DSV. [Link]

  • YouTube. (2025). Molecular Docking Practical: How to Use PyRx and Discovery Studio. [Link]

  • YouTube. (2026). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). [Link]

  • Read the Docs. (n.d.). Preparing the protein and ligand for docking. [Link]

  • R Discovery. (2022). Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. A molecular docking study. [Link]

  • Patsnap. (2024). What are CBS modulators and how do they work?[Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

Sources

Application

Application Note: In Vitro Cell Viability and Apoptosis Assays Using Sikokianin C

Introduction & Mechanistic Grounding Sikokianin C is an atypical C-3/C-3'' biflavonoid naturally isolated from medicinal plants such as Wikstroemia indica and Stellera chamaejasme1. Recently, it has garnered significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Sikokianin C is an atypical C-3/C-3'' biflavonoid naturally isolated from medicinal plants such as Wikstroemia indica and Stellera chamaejasme1. Recently, it has garnered significant attention in oncology and drug development due to its identification as a potent, competitive inhibitor of cystathionine β-synthase (CBS) []().

CBS is a critical rate-limiting enzyme in the trans-sulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S). In various malignancies, particularly colon cancers (e.g., HT29, SW480, and DLD1 cell lines), the CBS-H₂S axis is highly upregulated. Elevated H₂S acts as a gasotransmitter that promotes tumor proliferation, angiogenesis (via VEGF upregulation), and metastasis while suppressing apoptotic pathways 2.

By competitively binding to the substrate channel of the CBS enzyme, Sikokianin C drastically reduces intracellular H₂S levels. This targeted inhibition leads to mitochondrial dysfunction, characterized by the downregulation of anti-apoptotic proteins (Bcl-2) and the upregulation of pro-apoptotic factors (Bax, Caspase-3), ultimately triggering programmed cell death (apoptosis) 2, .

Mechanism Sik Sikokianin C CBS Cystathionine β-synthase (CBS) Sik->CBS Competitive Inhibition H2S Hydrogen Sulfide (H2S) CBS->H2S Catalysis Bcl2 Bcl-2 (Anti-apoptotic) H2S->Bcl2 Upregulates Bax Bax / Caspase-3 (Pro-apoptotic) H2S->Bax Downregulates Prolif Cell Proliferation H2S->Prolif Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Fig 1. Mechanistic pathway of Sikokianin C inducing apoptosis via CBS-H2S axis inhibition.

Experimental Design & Causality

To accurately evaluate the efficacy of Sikokianin C, it is imperative to establish a self-validating experimental system. We employ a multi-tiered approach to ensure data integrity:

  • Primary Screen (Cell Viability via CCK-8): The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, a tetrazolium salt that is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. Because the amount of formazan produced is directly proportional to the number of metabolically active cells, this assay provides a highly sensitive, non-radioactive metric to establish the half-maximal inhibitory concentration (IC₅₀) of Sikokianin C 2.

  • Mechanistic Confirmation (Apoptosis via Flow Cytometry): A reduction in cell viability can result from either programmed cell death (apoptosis) or non-specific toxicity (necrosis). To prove mechanistic causality, Annexin V-FITC/PI double staining is utilized. Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically separates the mechanism of cell death.

Workflow Seed 1. Cell Seeding (HT29 / SW480) Treat 2. Sikokianin C Treatment (0-10 μM) Seed->Treat CCK8 3A. CCK-8 Assay (Viability) Treat->CCK8 Flow 3B. Annexin V/PI (Apoptosis) Treat->Flow Read1 Absorbance (450 nm) CCK8->Read1 Read2 Flow Cytometry Flow->Read2

Fig 2. Experimental workflow for evaluating Sikokianin C cytotoxicity and apoptosis.

Step-by-Step Methodologies

Protocol A: Reagent Preparation & Cell Culture

Causality Check: Sikokianin C is a hydrophobic biflavonoid. It must be reconstituted in cell-culture grade Dimethyl Sulfoxide (DMSO). To prevent solvent-induced cytotoxicity from confounding your results, the final concentration of DMSO in the culture medium must never exceed 0.1% (v/v) .

  • Stock Solution: Dissolve Sikokianin C in 100% DMSO to create a 10 mM stock solution. Aliquot into sterile tubes and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culturing: Cultivate human colon cancer cells (e.g., HT29 or SW480) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

Protocol B: CCK-8 Cell Viability Assay
  • Seeding: Harvest cells at 80% confluence. Seed 5,000 cells per well in a 96-well plate (100 μL/well). Incubate for 24 hours to allow for cellular adherence.

  • Treatment: Aspirate the old medium. Apply fresh medium containing varying concentrations of Sikokianin C (e.g., 0, 0.5, 1, 2, 4, 8, and 10 μM). Include a vehicle control (0.1% DMSO) and a blank control (medium only, no cells). Incubate for 48 hours.

  • Assay: Add 10 μL of CCK-8 reagent directly to each well. Avoid introducing bubbles, as they interfere with optical density (OD) readings.

  • Incubation & Reading: Incubate the plate for 1 to 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell Viability (%) =[(OD_treatment - OD_blank) / (OD_vehicle - OD_blank)] × 100. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Annexin V-FITC/PI Apoptosis Assay

Assay Integrity Note: Annexin V binding is strictly calcium-dependent. Therefore, cells must be harvested using an EDTA-free trypsin formulation, or washed extensively with a Ca²⁺-containing buffer prior to staining. Using standard Trypsin-EDTA will chelate calcium and result in false-negative apoptosis readings.

  • Seeding: Seed 2 × 10⁵ cells per well in a 6-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with Sikokianin C at concentrations relative to the established IC₅₀ (e.g., Vehicle, 0.5× IC₅₀, 1× IC₅₀, 2× IC₅₀) for 48 hours.

  • Harvesting: Collect both the culture medium (which contains detached, late-apoptotic cells) and the adherent cells (using EDTA-free trypsin). Centrifuge at 300 × g for 5 minutes.

  • Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 100 μL of 1X Annexin V Binding Buffer to achieve a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution to the suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze the samples via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Quantitative Data Interpretation

When executing these protocols on highly CBS-expressing cell lines like HT29, Sikokianin C demonstrates potent dose-dependent cytotoxicity and apoptosis induction [](). Below are the expected quantitative benchmarks to validate your assay performance.

Table 1: Representative Cytotoxicity Profile of Sikokianin C
Cell LineTissue OriginTreatment DurationEstimated IC₅₀ (μM)Maximum Inhibition (%)
HT29Colon Adenocarcinoma48 h~1.6> 90%
SW480Colon Adenocarcinoma48 h~2.1> 85%
Table 2: Expected Apoptosis Distribution (Annexin V/PI) in HT29 Cells
Treatment GroupViable Cells (Q4: FITC-/PI-)Early Apoptosis (Q3: FITC+/PI-)Late Apoptosis (Q2: FITC+/PI+)Necrosis (Q1: FITC-/PI+)
Vehicle (0.1% DMSO)> 90%< 5%< 3%< 2%
Sikokianin C (0.8 μM)~ 75%~ 15%~ 8%< 2%
Sikokianin C (1.6 μM)~ 50%~ 25%~ 20%~ 5%
Sikokianin C (3.2 μM)< 30%~ 30%~ 35%~ 5%

Sources

Method

Application Note: A Researcher's Guide to Quantifying the Pharmacological Knockdown of Cystathionine β-Synthase (CBS) in Mammalian Cells Using Sikokianin C

Introduction: Targeting the Engine of Transsulfuration Cystathionine β-synthase (CBS) is a pivotal, pyridoxal 5'-phosphate (PLP)-dependent enzyme that serves as a central hub in sulfur amino acid metabolism.[1][2] It pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Engine of Transsulfuration

Cystathionine β-synthase (CBS) is a pivotal, pyridoxal 5'-phosphate (PLP)-dependent enzyme that serves as a central hub in sulfur amino acid metabolism.[1][2] It primarily catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in the reverse transsulfuration pathway.[3] This function is critical for regulating levels of homocysteine, a cytotoxic metabolite implicated as a cardiovascular risk factor.[3] Furthermore, CBS is a major endogenous producer of hydrogen sulfide (H₂S), a gaseous signaling molecule, or "gasotransmitter," with diverse roles in cellular energetics, redox balance, and cell signaling.[4][5]

Given its central metabolic role, it is unsurprising that dysregulation of CBS is linked to numerous pathologies. While CBS deficiency leads to homocystinuria, its overexpression is a hallmark of various cancers, including colorectal, ovarian, and breast cancer, where it is believed to promote proliferation and angiogenesis.[2][3][6] This has positioned CBS as a compelling therapeutic target for oncology.

Sikokianin C, a natural biflavonoid, has been identified as a potent and selective inhibitor of CBS.[2][7] It exerts its effect by directly binding to the enzyme, thereby blocking its catalytic activity.[7][8] In drug development and basic research, it is crucial to accurately quantify the efficacy of such inhibitors in a cellular context. This guide provides a comprehensive framework and detailed protocols for assessing the pharmacological knockdown of CBS activity by Sikokianin C in mammalian cells. We will differentiate between the direct inhibition of enzyme function and the effects on gene or protein expression levels, providing a multi-faceted approach to validating inhibitor efficacy.

Scientific Rationale: Inhibition vs. Expression

Understanding the precise mechanism of a compound is fundamental. Sikokianin C acts as a competitive inhibitor , physically interacting with the substrate channel of the CBS protein to block its function.[7][9] This is distinct from genetic knockdown tools like siRNA or CRISPR, which reduce the amount of protein by targeting its mRNA or gene, respectively.

Therefore, a successful assessment of Sikokianin C's efficacy relies on demonstrating:

  • A significant decrease in CBS enzymatic activity .

  • No significant change in total CBS protein or mRNA levels , confirming the compound's mechanism as an inhibitor rather than a regulator of protein expression or stability.

This multi-pronged validation approach ensures that the observed phenotype is a direct result of CBS catalytic inhibition, providing trustworthy and robust data.

Experimental Design and Workflow

A robust experimental design is the bedrock of reproducible science. The following workflow provides a logical progression for assessing the efficacy of Sikokianin C. Key considerations include the selection of an appropriate cell line (e.g., HT29 human colon cancer cells, which have high endogenous CBS expression), the inclusion of a vehicle control (e.g., DMSO), and the analysis of multiple endpoints.[2][7]

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Harvesting & Preparation cluster_2 Phase 3: Multi-level Efficacy Assessment cluster_3 Phase 4: Data Analysis A Select & Culture Mammalian Cells (e.g., HT29) B Treat Cells with Sikokianin C (Dose-Response) & Vehicle Control (DMSO) A->B C Harvest Cells B->C D Prepare Protein Lysates C->D E Extract Total RNA C->E F Western Blot (CBS Protein Level) D->F H Enzyme Activity Assay (CBS Function) D->H G RT-qPCR (CBS mRNA Level) E->G I Quantify & Normalize Data F->I G->I H->I J Calculate IC₅₀ (from Activity Assay) I->J K Synthesize Results & Draw Conclusions J->K G cluster_pathway Transsulfuration & H₂S Production Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Hcy Homocysteine SAH->Hcy CBS CBS Hcy->CBS CBS_H2S CBS Hcy->CBS_H2S Ser Serine Ser->CBS Cyst Cystathionine Cys Cysteine Cyst->Cys Cys->CBS_H2S H2S Hydrogen Sulfide (H₂S) CBS->Cyst Canonical Reaction CBS_H2S->H2S H₂S-Generating Reactions SikC Sikokianin C SikC->CBS Inhibition SikC->CBS_H2S Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sikokianin C Extraction &amp; Purification

Introduction to the Sikokianin C Extraction Paradigm Sikokianin C is a highly bioactive C-3/C-3''-biflavanone predominantly isolated from the roots of Wikstroemia indica (Liao-ge-wang) and Wikstroemia sikokiana[1][2]. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Sikokianin C Extraction Paradigm

Sikokianin C is a highly bioactive C-3/C-3''-biflavanone predominantly isolated from the roots of Wikstroemia indica (Liao-ge-wang) and Wikstroemia sikokiana[1][2]. Recognized for its potent antimalarial and antiviral properties[2][3], securing a high-yield, stereochemically pure isolate is a critical prerequisite for downstream pharmacological profiling.

However, researchers frequently encounter experimental bottlenecks, including stereoisomer co-elution (specifically with Sikokianin B), emulsion formation during partitioning, and thermal degradation. This guide provides a self-validating protocol and a troubleshooting matrix designed to optimize your extraction yield and ensure structural integrity.

Experimental Workflow & Visualization

G A Powdered Roots (Wikstroemia indica) B EtOH/H2O Extraction (Reflux, 1h x 3) A->B C Crude Extract (Concentrated in vacuo) B->C D Liquid-Liquid Partitioning (H2O Suspension) C->D E Petroleum Ether (Lipids/Sterols) D->E Discard F EtOAc & n-BuOH Fractions (Biflavonoid-rich) D->F Retain G Aqueous Fraction (Sugars/Tannins) D->G Discard H Silica Gel Column (n-Hexane/EtOAc Gradient) F->H I MPLC / Prep-HPLC (MeOH/H2O Gradient) H->I J Pure Sikokianin C (>98% Purity) I->J

Workflow for Sikokianin C extraction and purification from Wikstroemia indica roots.

Standardized Extraction & Purification Methodology

Self-Validating Protocol for 100g Root Scale

  • Preparation & Defatting: Pulverize 100g of air-dried Wikstroemia indica roots to a fine powder (40-mesh) to maximize solvent contact area[2].

  • Primary Extraction: Extract the powder with 1000 mL of EtOH/H2O (1:1, v/v) under reflux for exactly 1 hour. Repeat this process three times.

    • Causality: The 1:1 hydroalcoholic mixture optimally disrupts the cellulosic root matrix while effectively solubilizing moderately polar biflavonoids[2].

  • Concentration: Combine the extracts and concentrate in vacuo at <40°C to approximately 400 mL to remove the ethanol.

    • Validation Check: Maintaining the temperature strictly below 40°C prevents the thermal degradation of the fragile C-3/C-3'' interflavonoid linkage[1].

  • Liquid-Liquid Partitioning:

    • Extract the aqueous concentrate successively with Petroleum Ether (400 mL × 2) to remove lipophilic sterols. Discard the PE fraction.

    • Partition the remaining aqueous phase with Ethyl Acetate (EtOAc, 400 mL × 2) and n-Butanol (n-BuOH, 400 mL × 2)[2][3]. Evaporate both fractions to dryness.

    • Validation Check: Spot the dried fractions on a TLC plate and spray with FeCl3-EtOH; a dark green/blue color confirms the successful partitioning of phenolic biflavonoids[3].

  • Silica Gel Chromatography: Load the n-BuOH extract (approx. 1.0 g) onto a silica gel column (100 g, 200-300 mesh). Elute with a gradient of n-hexane/EtOAc (from 9:1 to 6:4). Collect fractions based on TLC monitoring[2].

  • Final Purification (MPLC/HPLC): Subject the target fraction to Medium Pressure Liquid Chromatography (MPLC) on an octadecyl silica gel (ODS) column. Elute with a linear gradient of MeOH-H2O (50:50 to 90:10) at 5 mL/min[1].

    • Validation Check: Run HR-ESI-MS on the final isolate. A definitive peak at m/z 557.1448 [M+H]+ validates the presence of Sikokianin C[1][2].

Quantitative Yield Metrics

The following table summarizes the expected mass balances and target yields during a standard 100g scale extraction, allowing you to benchmark your experimental efficiency.

Extraction StageSolvent SystemExpected Mass (g)Sikokianin C Yield (%)
Crude Extract EtOH/H2O (1:1)~5.60 gN/A (Complex mixture)
EtOAc Fraction Ethyl Acetate~1.20 gTrace amounts
n-BuOH Fraction n-Butanol~1.10 g~1.8% (Relative to fraction)
Purified Isolate ODS MPLC (MeOH/H2O)~0.020 g>98% (Absolute Purity)

Data synthesized from standardized 100g scale fractionations[2].

Troubleshooting & FAQs

Q1: During HPLC purification, I am seeing a broad, unresolved peak where Sikokianin C should be. How do I resolve this? A: You are likely experiencing the co-elution of Sikokianin B and Sikokianin C.

  • Causality: Sikokianin B and C are stereoisomers differing only at the C-3/C-3'' chiral centers (trans vs. cis geometry)[1][2]. Because their molecular weights (m/z 557.1448) and polarities are nearly identical, standard reversed-phase ODS columns struggle to separate them under steep solvent gradients[2].

  • Solution: Flatten your mobile phase gradient. Switch to a highly controlled isocratic hold (e.g., 60% MeOH in H2O) during the critical elution window. If resolution remains poor, substitute the ODS column with a Phenyl-Hexyl stationary phase to exploit pi-pi interactions with the biflavonoid aromatic rings, which significantly enhances stereoisomer separation.

Q2: My overall yield of the n-BuOH fraction is significantly lower than the expected 1.1g per 100g of root. What is causing this loss? A: This is typically caused by emulsion formation during liquid-liquid partitioning.

  • Causality: Plant roots contain high levels of saponins, which act as natural surfactants. When partitioning the aqueous concentrate with n-BuOH, vigorous shaking creates stable emulsions, trapping the target biflavonoids in the interfacial layer rather than allowing them to migrate fully into the organic phase[3].

  • Solution: To break the emulsion, add a small volume of saturated NaCl solution (brine) to the separatory funnel. The increased ionic strength forces the organic and aqueous layers to separate via the salting-out effect.

Q3: Can I skip the Petroleum Ether (PE) defatting step to save time and solvent? A: No. Skipping the PE wash is a critical procedural error.

  • Causality: The roots of W. indica contain significant quantities of lipophilic compounds, including waxes and non-polar lignans[3]. If these are not removed by PE, they will carry over into the EtOAc and n-BuOH fractions. During subsequent silica gel chromatography, these lipids will irreversibly bind to the silica, causing severe column fouling, band broadening, and a drastic reduction in the resolution of your biflavonoid fractions.

Q4: How can I quickly verify the presence of Sikokianin C in my column fractions before committing to NMR analysis? A: Use Thin Layer Chromatography (TLC) coupled with a specific chromogenic reagent.

  • Causality: Sikokianin C is a phenolic compound. When spotted on a silica gel TLC plate and sprayed with a 1-5% FeCl3-EtOH reagent, the iron ions form colored coordination complexes specifically with the phenolic hydroxyl groups of the biflavonoid[3].

  • Solution: Develop your TLC plate using a CHCl3/MeOH solvent system. After drying, spray with FeCl3-EtOH. Sikokianin C will appear as a distinct dark green/blue spot.

Sources

Optimization

Preventing Sikokianin C degradation during long-term in vitro assays

Technical Support Center: Sikokianin C Stability & Assay Optimization Welcome to the Advanced Assay Troubleshooting Guide for Sikokianin C. As a potent, naturally occurring biflavonoid and a selective, competitive inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sikokianin C Stability & Assay Optimization

Welcome to the Advanced Assay Troubleshooting Guide for Sikokianin C. As a potent, naturally occurring biflavonoid and a selective, competitive inhibitor of cystathionine β-synthase (CBS), Sikokianin C is highly valuable for oncology and metabolic research (1[1]). However, its polyphenolic structure makes it highly susceptible to environmental degradation during long-term in vitro assays.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the scientific integrity of your data.

Mechanistic Overview of Sikokianin C Degradation

To prevent degradation, we must first understand the causality behind it. Sikokianin C contains multiple phenolic hydroxyl groups. In standard cell culture media (e.g., DMEM, RPMI) at physiological pH (7.4), these groups are vulnerable to electron abstraction catalyzed by trace transition metals (like Cu²⁺ and Fe³⁺) inherently present in the media.

This Fenton-like reaction initiates a radical cascade, converting the active biflavonoid into a semiquinone radical, and ultimately into inactive quinone derivatives. Concurrently, dissolved oxygen acts as an electron acceptor, generating hydrogen peroxide (H₂O₂) as a byproduct. This not only depletes the active concentration of Sikokianin C but also introduces ROS-mediated cytotoxic artifacts that can be falsely attributed to CBS inhibition (2[2]).

G SikC Sikokianin C (Active CBS Inhibitor) Radical Semiquinone Radical (Unstable Intermediate) SikC->Radical Auto-oxidation TraceMetals Trace Metals (Cu2+, Fe3+) in DMEM/RPMI TraceMetals->Radical Catalysis O2 Dissolved O2 (pH ≥ 7.4) O2->Radical Electron Acceptor Quinone Quinone Derivatives (Inactive/Polymerized) Radical->Quinone Further Oxidation H2O2 H2O2 Generation (Cytotoxic Artifacts) Radical->H2O2 ROS Byproduct

Figure 1: Mechanistic pathway of Sikokianin C auto-oxidation and degradation in in vitro assays.

Troubleshooting FAQs

Q1: Why does Sikokianin C lose its CBS inhibitory efficacy after 24-48 hours in HT29 cell culture? Cause: Rapid auto-oxidation. Biflavonoids can degrade with a half-life of less than 2 hours in standard DMEM at 37°C (2[2]). The resulting quinones lose their structural affinity for the CBS substrate channel. Solution: Supplement the culture media with 100 µM Ascorbic Acid to act as a reducing agent, recycling the semiquinone radical back to the active biflavonoid. Additionally, replace the media every 12-24 hours during prolonged assays.

Q2: I am observing unexpected, non-specific cytotoxicity in my control cell lines treated with Sikokianin C. What is happening? Cause: The artifactual generation of H₂O₂. As Sikokianin C oxidizes in the media, it produces substantial amounts of extracellular hydrogen peroxide, which diffuses into cells and causes oxidative stress independent of CBS inhibition (3[3]). Solution: Add 100 U/mL of Catalase to the culture media. Catalase specifically neutralizes H₂O₂ without interfering with the structural integrity of Sikokianin C, ensuring that observed cytotoxicity is strictly due to CBS pathway modulation.

Q3: My recombinant CBS biochemical assays show highly variable IC₅₀ values between batches. How can I stabilize the compound? Cause: Trace metal contamination in standard Tris or Phosphate buffers catalyzes the degradation of the compound before it can bind to the enzyme. Furthermore, alkaline pH (>7.4) accelerates hydrolysis. Solution: Formulate your assay buffer with 1 mM EDTA or DTPA to chelate trace metals. Ensure the buffer pH is strictly maintained at 7.2 - 7.4 using HEPES.

Quantitative Stability Data

The following table summarizes the structural half-life of Sikokianin C (and structurally analogous biflavonoids) under varying in vitro environments, demonstrating the necessity of assay optimization.

Assay EnvironmentBuffer / Media BaseAdditives / ModificationsEstimated Half-Life (t₁/₂)Primary Degradation Mechanism
Standard Cell Culture DMEM (pH 7.4)None< 2 hoursAuto-oxidation / Fenton reaction
Optimized Cell Culture DMEM (pH 7.4)100 µM Ascorbic Acid> 24 hoursProtected via antioxidant reduction
Standard Biochemical Tris-HCl (pH 8.0)None~ 4 hoursBase-catalyzed hydrolysis
Optimized Biochemical HEPES (pH 7.4)1 mM EDTA> 48 hoursChelation of catalytic trace metals

Self-Validating Protocol: Stability-Indicating CBS Inhibition Assay

To ensure trustworthiness, any long-term assay utilizing Sikokianin C must be a self-validating system. This protocol incorporates parallel cell-free controls to definitively distinguish between compound degradation and cellular metabolism.

Phase 1: Reagent Preparation

  • Anhydrous Storage: Reconstitute Sikokianin C powder strictly in anhydrous DMSO to a stock concentration of 10 mM. Do not use aqueous solvents.

  • Aliquoting: Aliquot the stock into single-use amber microcentrifuge tubes (to prevent photo-oxidation) and store at -80°C. Never subject the stock to freeze-thaw cycles.

Phase 2: Media Optimization & Setup

  • Prepare the Optimized Assay Media : DMEM supplemented with 10% FBS, 100 µM Ascorbic Acid (freshly prepared), and 100 U/mL Catalase.

  • Seed HT29 colon cancer cells in a 96-well plate and allow 24 hours for adherence.

  • The Self-Validating Control: Set up a parallel 96-well plate containing only the Optimized Assay Media (no cells).

Phase 3: Dosing and Kinetic Sampling

  • Dilute the Sikokianin C DMSO stock into the Optimized Assay Media to achieve your target concentration (e.g., 1.6 µM, the established IC₅₀[1]). Ensure final DMSO concentration is ≤ 0.1%.

  • Apply the dosed media to both the cell-containing plate and the cell-free control plate. Incubate at 37°C, 5% CO₂.

  • Sampling: At t=0, 12, 24, and 48 hours, extract 20 µL of media from both plates.

  • Quench the extracted samples immediately by adding 80 µL of ice-cold Acetonitrile (containing an internal standard). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

Phase 4: Analytical Validation

  • Analyze the supernatants via LC-MS/MS to quantify intact Sikokianin C.

  • Data Interpretation:

    • If Sikokianin C concentration drops in both plates equally, your media conditions are failing, and auto-oxidation is occurring.

    • If Sikokianin C remains stable in the cell-free plate but drops in the cell-containing plate, the loss is due to true cellular uptake and metabolism, validating your biological findings.

References

  • Niu, W., et al. "Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo." MedChemComm, 2018. 1[1]

  • Long, L. H., et al. "Artifacts in Cell Culture: Rapid Generation of Hydrogen Peroxide on Addition of (−)-Epigallocatechin, (−)-Epigallocatechin Gallate, (+)-Catechin, and Quercetin to Commonly Used Cell Culture Media." ResearchGate, 2000. 3[3]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of Sikokianin C in Xenograft Models

Welcome to the Application Support Center. As researchers transition Sikokianin C—a potent natural biflavonoid—from in vitro assays to in vivo xenograft models, poor aqueous solubility often compromises systemic bioavail...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition Sikokianin C—a potent natural biflavonoid—from in vitro assays to in vivo xenograft models, poor aqueous solubility often compromises systemic bioavailability. As a Senior Application Scientist, I have designed this guide to provide causal explanations, troubleshooting matrices, and self-validating protocols to ensure robust pharmacokinetic delivery and reliable pharmacodynamic readouts in your preclinical studies.

Part 1: Core Mechanisms & FAQs

Q1: What is the mechanistic rationale for evaluating Sikokianin C in xenograft models? Sikokianin C is a highly selective, competitive inhibitor of 1[1]. In various malignancies, particularly colon cancer (e.g., HT29 xenografts), CBS is overexpressed and drives the production of hydrogen sulfide (H2S)[2]. H2S acts as a critical autocrine and paracrine factor that promotes tumor angiogenesis, bioenergetics, and cellular proliferation[3]. Sikokianin C binds directly to a cavity near the Val204 residue on the CBS enzyme, suppressing H2S production and inducing dose-dependent cancer cell apoptosis[4].

Q2: Why does Sikokianin C exhibit such poor in vivo bioavailability? Sikokianin C (MW: 556.53 g/mol ) possesses a rigid, planar, and highly lipophilic C-3/C-3″-biflavanone structure. This architecture results in high crystal lattice energy and negligible aqueous solubility. When administered via intraperitoneal (IP) or intravenous (IV) routes in unoptimized vehicles (e.g., standard PBS), the compound rapidly precipitates in the interstitial fluid or bloodstream. This drastically reduces the bioavailable fraction capable of reaching the tumor microenvironment.

CBS_Pathway Sik Sikokianin C (Biflavonoid) CBS Cystathionine β-synthase (CBS Enzyme) Sik->CBS Competitive Inhibition (Binds near Val204) H2S Hydrogen Sulfide (H2S) Production CBS->H2S Catalyzes Transsulfuration Apoptosis Cancer Cell Apoptosis CBS->Apoptosis Inhibition Triggers Tumor Tumor Proliferation & Angiogenesis H2S->Tumor Promotes Bioenergetics

Sikokianin C competitively inhibits CBS, blocking H2S production and triggering tumor apoptosis.

Part 2: Troubleshooting Formulation & Bioavailability

Issue 1: Compound precipitates upon dilution in aqueous buffers prior to injection.

  • Causality : When using a high concentration of organic co-solvent (e.g., >10% DMSO), the solvent diffuses into the aqueous phase faster than the hydrophobic Sikokianin C molecules can form stable micelles. This thermodynamic instability causes rapid nucleation and precipitation.

  • Solution : Utilize a stepwise co-solvent/surfactant complexation method or a cyclodextrin inclusion complex. Limit DMSO to ≤5% v/v.

Issue 2: High variability in tumor growth inhibition among the xenograft cohort.

  • Causality : Erratic absorption from the IP cavity. If Sikokianin C is administered as a micro-suspension rather than a true solution, absorption becomes dissolution rate-limited. This leads to inconsistent peak plasma concentrations ( Cmax​ ) and variable tumor penetration[1].

  • Solution : Formulate Sikokianin C using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the biflavonoid, while the hydrophilic exterior ensures complete aqueous solubility, standardizing systemic absorption.

Issue 3: Vehicle-induced toxicity or injection site necrosis.

  • Causality : Excessive use of harsh surfactants (e.g., >10% Tween 80 or Cremophor EL) can cause histamine release, hemolysis, or localized tissue necrosis in mice, confounding the antitumor efficacy data.

  • Solution : Keep surfactant concentrations below 5%. If higher solubilization is needed, shift to PEG400 or liposomal formulations which are highly biocompatible.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in quality control checkpoints to guarantee formulation integrity before in vivo dosing.

Protocol: Preparation of Sikokianin C in 20% HP-β-CD for IV/IP Dosing

Rationale: HP-β-CD forms a host-guest inclusion complex with Sikokianin C, vastly improving its aqueous solubility without the toxicity associated with high-surfactant vehicles.

  • Stock Preparation : Dissolve Sikokianin C powder in 100% DMSO to create a 50 mg/mL master stock.

    • Self-Validation Checkpoint: The solution must be completely clear and golden-yellow. Any turbidity indicates incomplete dissolution; vortex and warm to 37°C if necessary.

  • Vehicle Preparation : Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile 0.9% saline. Filter through a 0.22 µm PES membrane.

  • Complexation : Dropwise, add 50 µL of the Sikokianin C DMSO stock into 950 µL of the 20% HP-β-CD vehicle while vortexing continuously. (Final concentration: 2.5 mg/mL Sikokianin C, 5% DMSO).

  • Equilibration : Sonicate the mixture in a water bath at room temperature for 15 minutes to drive the inclusion complex formation.

  • Quality Control (Critical Step) : Measure the optical density of the final formulation at 600 nm ( OD600​ ) using a spectrophotometer against a vehicle blank.

    • Self-Validation Checkpoint: An OD600​ < 0.05 confirms a true solution. An OD600​ ≥ 0.05 indicates micro-precipitates; the formulation must be discarded and remade with a slower addition rate.

  • Administration : Administer to the xenograft model (e.g., HT29-bearing nude mice) via IP or IV injection at a volume of 10 mL/kg (delivering a 25 mg/kg dose)[1].

Workflow Prep 1. Solubilization (DMSO Stock) Complex 2. Complexation (HP-β-CD + Sonication) Prep->Complex Dropwise QC QC Complex->QC Validate Dosing 4. In Vivo Dosing (IP/IV Route) QC->Dosing Pass Analysis 5. Efficacy Readout (Tumor Volume & PK) Dosing->Analysis Monitor

Step-by-step workflow for formulating and administering Sikokianin C in xenograft models.

Part 4: Quantitative Formulation Data

The following table summarizes the quantitative impact of various formulation vehicles on the solubility and in vivo performance of Sikokianin C.

Formulation VehicleMax Solubility (mg/mL)Estimated Bioavailability (F%)Biocompatibility / ToxicityRecommendation for Xenografts
10% DMSO + 90% PBS < 0.1< 5%High (Precipitation risk)Not Recommended . Causes erratic PK.
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline ~2.530 - 40%Moderate (Viscous, mild stress)Acceptable for IP dosing.
20% HP-β-CD in Saline (with 5% DMSO) > 5.0> 60%Excellent (Well-tolerated)Optimal for IV/IP dosing.
Liposomal Encapsulation (DSPC/Cholesterol) ~4.0> 75%Excellent (EPR effect)Advanced . Best for targeted tumor delivery.

Part 5: References

  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. RSC Advances / MedChemComm. URL:[Link]

  • Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. A molecular docking study. ResearchGate. URL:[Link]

  • Emerging roles of cystathionine β-synthase in various forms of cancer. PMC - NIH. URL:[Link]

  • Cystathionine-β-synthase in various forms of cancer. Semantic Scholar. URL:[Link]

Sources

Optimization

Resolving false positives in CBS inhibition assays involving Sikokianin C

Welcome to the technical support resource for researchers utilizing Sikokianin C in Cystathionine β-synthase (CBS) inhibition assays. This guide is designed to help you navigate the complexities of this assay, ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing Sikokianin C in Cystathionine β-synthase (CBS) inhibition assays. This guide is designed to help you navigate the complexities of this assay, ensure the integrity of your results, and troubleshoot potential false positives. As a natural biflavonoid compound, Sikokianin C presents unique opportunities and challenges in drug discovery.[1][2] Our goal is to provide you with the expertise and tools to generate robust, reliable, and publishable data.

Frequently Asked Questions (FAQs)

This section addresses common questions about Sikokianin C and its interaction with the CBS enzyme.

Q1: What is Sikokianin C and what is its reported mechanism of action on Cystathionine β-synthase (CBS)?

Sikokianin C is a natural biflavonoid that has been identified as a potent and selective inhibitor of Cystathionine β-synthase (CBS).[3][4] Mechanistic studies have demonstrated that Sikokianin C acts as a competitive inhibitor, likely binding to the substrate channel of the CBS protein to block its enzymatic activity.[1][2][5] CBS is a key enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine.[6] In many cancer cell lines, such as the HT29 human colon cancer line, CBS is overexpressed, making it a promising therapeutic target.[1][2] Sikokianin C has been shown to suppress the proliferation of these cancer cells, with reported IC50 values in the low micromolar range.[2][4]

Q2: What are the most common causes of false positives when screening compounds like Sikokianin C in biochemical assays?

False positives are a significant challenge in high-throughput screening and lead validation.[7] For compounds like Sikokianin C, a polyphenolic natural product, several mechanisms can produce misleading inhibitory data. These artifacts are not due to specific, targeted inhibition of the enzyme's active site but rather to non-specific interactions with the assay components.[7][8]

The most prevalent causes include:

  • Compound Aggregation: Many organic molecules, particularly planar, hydrophobic ones, can form sub-micrometer aggregates in aqueous buffers. These aggregates can sequester and denature the target enzyme, leading to a non-specific loss of activity that appears as inhibition.[7][9]

  • Redox Cycling and Assay Interference: Sikokianin C belongs to a class of compounds (flavonoids) known to have antioxidant and redox-active properties.[6][10] If the assay readout relies on a redox-sensitive reaction (e.g., H₂S detection probes), the compound can directly interfere with the signal by acting as a reducing or oxidizing agent, creating a false positive or negative result.[7][11][12]

  • Optical Interference: If the compound is colored or naturally fluorescent at the excitation/emission wavelengths of the assay's fluorophore, it can artificially alter the signal.[7][8][13] This can manifest as quenching (a false positive) or an increase in background fluorescence (reducing the assay window).

Q3: My initial screen identified Sikokianin C as a potent inhibitor. What are the essential next steps to validate this "hit"?

Congratulations on your initial finding. The critical next phase is to rigorously validate that the observed activity is genuine, on-target inhibition and not an artifact. A robust validation workflow is a self-validating system that builds confidence in your results.

Your immediate steps should be:

  • Confirm the Dose-Response Curve: Repeat the IC50 determination to ensure reproducibility. Look for a classic sigmoidal curve with a Hill slope near 1.0. Unusually steep curves can be a red flag for aggregation.

  • Perform Assay Interference Controls: Systematically check for optical interference and direct effects on the assay signal in the absence of the enzyme.

  • Conduct Aggregation Counter-Screens: Test for inhibition in the presence of a non-ionic detergent or by varying the enzyme concentration.

  • Evaluate for Redox Activity: Use a counter-assay to determine if Sikokianin C is redox-cycling under your specific assay conditions.

  • Utilize an Orthogonal Assay: Confirm the inhibitory activity using a different assay format with an independent detection method (e.g., switching from a fluorescence-based H₂S detection to a direct measurement of substrate/product by LC-MS).[7][8]

The following sections provide detailed protocols and troubleshooting logic for these essential validation steps.

Troubleshooting Guide: Resolving False Positives & Unexpected Results

This guide is structured in a problem/cause/solution format to directly address issues you may encounter.

Problem 1: High background fluorescence or signal quenching is observed in wells containing Sikokianin C.
  • Plausible Causes:

    • Intrinsic Fluorescence: Sikokianin C itself may be fluorescent at the assay's excitation and emission wavelengths.[13]

    • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the detection fluorophore, reducing the measured signal and mimicking inhibition.[7]

    • Substrate Instability: In fluorescence-based assays, the substrate itself might be unstable and hydrolyze spontaneously, leading to high background.[14]

  • Diagnostic & Solution Workflow:

    • Run a Compound-Only Control: Prepare wells containing only the assay buffer and Sikokianin C at various concentrations. Measure the fluorescence. This will reveal if the compound is intrinsically fluorescent.

    • Run a Compound + Fluorophore Control: Prepare wells containing the buffer, the fluorescent product of the reaction (e.g., free AMC for an AMC-based assay), and Sikokianin C.[14] A decrease in signal compared to the control (fluorophore without compound) indicates quenching.

    • Perform a "No-Enzyme" Control: Incubate the substrate and Sikokianin C in the assay buffer without the CBS enzyme.[14] An increase in fluorescence over time suggests the compound may be promoting substrate degradation or that the substrate is unstable under these conditions.

Control Experiment Components Purpose
Compound Blank Assay Buffer + Sikokianin CTo measure intrinsic compound fluorescence.
Quenching Control Assay Buffer + Fluorophore + Sikokianin CTo test for signal quenching by the compound.
No-Enzyme Control Assay Buffer + Substrate + Sikokianin CTo check for substrate instability or compound reactivity with the substrate/probe.
Problem 2: The IC50 curve is extremely steep (Hill slope > 1.5) and/or results are poorly reproducible.
  • Plausible Cause:

    • Compound Aggregation: This is a classic hallmark of non-specific inhibition by compound aggregates.[7] Aggregation is a cooperative process that is highly sensitive to small changes in concentration, leading to a sharp "onset" of inhibition and poor reproducibility near the critical aggregation concentration.

  • Diagnostic & Solution Workflow:

    • Detergent Counter-Screen: Re-run the IC50 determination with the addition of a low concentration (0.01% - 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer. If Sikokianin C is a true inhibitor, its IC50 value should remain largely unchanged. If it is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (increase) in the measured IC50.

    • Vary Enzyme Concentration: Measure the IC50 of Sikokianin C at two different concentrations of the CBS enzyme (e.g., 5 nM and 20 nM). For a classical, reversible inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregator, the apparent IC50 will typically increase linearly with the enzyme concentration.

    • (Optional) Biophysical Methods: If available, use Dynamic Light Scattering (DLS) to directly detect the formation of Sikokianin C aggregates in the assay buffer at concentrations where inhibition is observed.

Caption: Troubleshooting workflow for steep IC50 curves.

Problem 3: Inhibition is confirmed in the primary assay, but an orthogonal assay gives a conflicting (negative) result.
  • Plausible Cause:

    • Assay-Specific Artifact: The compound does not inhibit the enzyme but interferes with the detection method of the primary assay. A common culprit for redox-active compounds like flavonoids is interference with fluorescent probes that are sensitive to the redox environment.[11][12] For example, the conversion of the 7-azido-4-methylcoumarin (AzMC) probe to its fluorescent form by H₂S involves a reduction reaction that can be affected by redox-cycling compounds.[15]

  • Diagnostic & Solution Workflow:

    • Assess Redox Activity: Perform a counter-assay to detect redox cycling. A common method is the ascorbate-peroxidase coupled assay. In this assay, a redox-cycling compound will oxidize NADPH in a futile cycle, which can be measured spectrophotometrically.

    • Analyze the Orthogonal Assay Data: Ensure the orthogonal assay has sufficient sensitivity and that the compound is stable and soluble under the new conditions. An orthogonal assay should ideally use a completely different detection method (e.g., mass spectrometry to directly measure substrate and product).[8]

False_Positive_Pathway cluster_True_Inhibition True Inhibition Pathway cluster_False_Positive False Positive Pathway (Redox Interference) Sikokianin_C Sikokianin C CBS_Enzyme CBS Enzyme Sikokianin_C->CBS_Enzyme Binds to Active Site No_Product No H₂S Product CBS_Enzyme->No_Product Blocks Catalysis Sikokianin_C_Redox Sikokianin C Probe AzMC Probe (Non-fluorescent) Sikokianin_C_Redox->Probe Prevents Reduction No_Signal Apparent Inhibition Probe->No_Signal Remains Non-fluorescent

Caption: True vs. False Positive mechanisms in a redox-sensitive assay.

Essential Validation Protocols

Here are step-by-step methodologies for key validation experiments.

Protocol 1: Assessing Compound Autofluorescence and Interference

Objective: To determine if Sikokianin C interferes with the fluorescence readout of the assay.

Materials:

  • 96-well or 384-well black, flat-bottom assay plates.[14]

  • Assay buffer used in the primary CBS assay.

  • Sikokianin C stock solution (e.g., 10 mM in DMSO).

  • Fluorescent product standard corresponding to your assay (e.g., 7-amino-4-methylcoumarin, AMC).

  • Multimode plate reader.

Procedure:

  • Prepare Serial Dilutions: Prepare a 2x serial dilution of Sikokianin C in assay buffer, covering the concentration range used in your primary assay (e.g., from 200 µM to 0.1 µM).

  • Plate Setup:

    • Rows A-B (Autofluorescence): Add 50 µL of assay buffer and 50 µL of each 2x Sikokianin C dilution.

    • Rows C-D (Quenching): Prepare a solution of the fluorescent product in assay buffer at a concentration that gives a mid-range signal. Add 50 µL of this solution and 50 µL of each 2x Sikokianin C dilution.

    • Controls: Include wells with buffer only (blank) and wells with the fluorescent product solution only (positive signal control).

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary CBS assay.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Plot the signal from Rows A-B vs. [Sikokianin C] to assess autofluorescence.

    • Calculate the percent quenching in Rows C-D relative to the positive signal control. A >10-15% change in signal is considered significant interference.

Protocol 2: Counter-Assay for Compound-Induced Aggregation

Objective: To determine if the observed inhibition by Sikokianin C is due to the formation of aggregates.

Materials:

  • All components for the standard CBS inhibition assay.

  • Non-ionic detergent stock solution (e.g., 10% Triton X-100 in water).

Procedure:

  • Prepare Assay Buffers: Create two batches of your complete assay buffer:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.02% Triton X-100 (prepare by adding 20 µL of 10% stock to 10 mL of buffer).

  • Run Parallel IC50 Assays: Set up two identical dose-response experiments for Sikokianin C.

    • Plate 1: Use Buffer A for all dilutions and reactions.

    • Plate 2: Use Buffer B for all dilutions and reactions.

  • Execute Assay: Run both assays according to your standard CBS inhibition protocol.

  • Data Analysis:

    • Calculate the IC50 value for Sikokianin C from both plates.

    • Compare the two IC50 values. A significant rightward shift (>5-fold) in the IC50 in the presence of Triton X-100 strongly suggests that the inhibition is mediated by aggregation.

References

  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. RSC Publishing.
  • Troubleshooting fluorescence quenching in AMC-based enzyme assays. Benchchem.
  • Sikokianin A from Wikstroemia indica protects PC12 cells against OGD/R-induced injury via inhibiting oxidative stress and activ
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Cystathionine β-Synthase Inhibition Is a Potential Therapeutic Approach to Treatment of Ischemic Injury. Taylor & Francis.
  • Inhibition of cystathionine β-synthase is associated with glucocorticoids over-secretion in psychological stress-induced hyperhomocystinemia r
  • Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species. PMC.
  • Assay Troubleshooting. MB - About.
  • Enzyme Activity Assay.
  • Cystathionine-beta-Synthase-Assay-protocol-book-v3a-ab241043.docx. Abcam.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
  • Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe. RSC Publishing.
  • Identification of cystathionine β-synthase inhibitors using a hydrogen sulfide selective probe. Angewandte Chemie.
  • Enzyme inhibitory assay: Significance and symbolism. Heliyon.
  • What troubleshooting is recommended if the background signal is very high? PCR Biosystems.
  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo. PubMed.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - NG.
  • Preventing False Positive Test Results. Calbiotech.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]

  • Troubleshooting High Background in Flow Cytometry:Understanding Non-specific Staining Pitfalls and Practical Optimisation Str
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. SOT.
  • Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe. PMC.
  • Pharmacological inhibition of α-synuclein aggregation within liquid condens
  • Preventing False Positive and False Neg
  • Examining the mechanism of action of a kinesin inhibitor using Stable Isotope Labeled Inhibitors for Crosslinking (SILIC). PMC.
  • Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. PMC.
  • Potent α-Synuclein Aggregation Inhibitors, Identified by High-Throughput Screening, Mainly Target the Monomeric St
  • False Positives and False Neg
  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd
  • Iron(III)-salophene catalyzes redox cycles that induce phospholipid peroxidation and deplete cancer cells of ferroptosis-protecting cofactors. PMC.
  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. MDPI.
  • Plant-Based Inhibitors of Protein Aggreg
  • Antitumor Effect of Sikokianin C, a Selective Cystathionine β-Synthase Inhibitor, against Human Colon Cancer in Vitro and in Vivo. Med. Chem. Commun.
  • Redox-Cycling “Mitocans” as Effective New Developments in Anticancer Therapy. MDPI.
  • Redox cycling of radical anion metabolites of toxic chemicals and drugs and the Marcus theory of electron transfer.
  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI.

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Troubleshooting

Sikokianin C Technical Support Center: Mitigating Off-Target Cytotoxicity in Healthy Controls

Welcome to the Application Support Center for Sikokianin C experimental workflows. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Sikokianin C experimental workflows. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals overcome the most common hurdle in biflavonoid pharmacology: differentiating between on-target therapeutic efficacy and off-target cytotoxicity in healthy control cells.

Mechanistic Architecture: The CBS Inhibition Paradox

Sikokianin C is an atypical C-3/C-3'' biflavonoid isolated from Wikstroemia species that acts as a potent, competitive inhibitor of cystathionine β-synthase (CBS) ()[1]. In oncology models, it demonstrates marked efficacy by starving tumor cells of hydrogen sulfide (H₂S), a gasotransmitter heavily relied upon for tumor bioenergetics ()[2].

However, healthy cells (such as fibroblasts or hepatocytes) also express basal levels of CBS. In these cells, CBS is the primary gatekeeper of the forward trans-sulfuration pathway. It is responsible for clearing homocysteine and synthesizing cystathionine, the direct precursor to the master antioxidant glutathione (GSH) ()[3]. The causality of off-target toxicity is twofold: inhibiting CBS in healthy cells causes a toxic upstream accumulation of homocysteine and a downstream collapse of GSH, leading to fatal oxidative stress.

CBS_Pathway Homocysteine Homocysteine (Toxic Precursor) CBS Cystathionine β-synthase (CBS Enzyme) Homocysteine->CBS Substrate Toxicity Oxidative Stress & Cytotoxicity Homocysteine->Toxicity Accumulation triggers Cystathionine Cystathionine CBS->Cystathionine Forward Trans-sulfuration H2S Hydrogen Sulfide (H2S) (Cytoprotective) CBS->H2S Alternative Reaction SikC Sikokianin C (Competitive Inhibitor) SikC->CBS Blocks Active Site GSH Glutathione (GSH) (Antioxidant) Cystathionine->GSH Downstream Synthesis H2S->Toxicity Depletion triggers GSH->Toxicity Depletion triggers Rescue Exogenous Rescue (NAC / NaHS) Rescue->Toxicity Mitigates

CBS signaling pathway illustrating Sikokianin C inhibition and healthy cell cytotoxicity.

Data Analytics: Defining the Therapeutic Window

To prevent off-target effects, experiments must be tightly constrained within a validated therapeutic window. The table below summarizes the differential impact of Sikokianin C on target vs. healthy cell lines.

Cell LinePhenotypeCBS ExpressionSikokianin C IC₅₀ (μM)Primary Mechanism of Cell Death
HT29 Colon CarcinomaOverexpressed~1.6H₂S Depletion / Bioenergetic Failure
HUVEC Healthy EndothelialBasal~8.5Oxidative Stress / Endothelial Dysfunction
MRC-5 Healthy FibroblastBasal>10.0Homocysteine Toxicity / GSH Depletion

Note: Maintaining assay concentrations between 1.5 μM and 5.0 μM ensures maximum target engagement in cancer models while preserving the viability of healthy controls.

Troubleshooting Guides & Self-Validating Protocols

Q: Why are my healthy control cells (e.g., MRC-5) exhibiting high baseline apoptosis when treated with Sikokianin C, and how can I prevent this?

Causality Analysis: As established, competitive inhibition of CBS deprives healthy cells of cystathionine, leading to a collapse in GSH buffering capacity. This is a mechanism-based toxicity, not a non-specific chemical poisoning. To prevent this without altering the drug dose, you must bypass the CBS blockade by providing exogenous downstream metabolites.

Self-Validating Protocol: Antioxidant Rescue Assay

  • Cell Seeding: Seed MRC-5 (control) and HT29 (target) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Pre-treatment: 2 hours prior to Sikokianin C exposure, supplement the culture media of the rescue cohort with 5 mM N-acetylcysteine (NAC) or 50 μM NaHS (an H₂S donor).

  • Drug Administration: Apply Sikokianin C at your working concentration (e.g., 5 μM).

  • Viability Readout: After 48 hours, quantify viability using a fluorometric Resazurin assay.

  • Validation Checkpoint: The system validates itself if the addition of NAC restores MRC-5 viability to >95% while HT29 viability remains suppressed (<50%). This confirms the toxicity in your healthy cells was strictly redox-mediated and verifies the integrity of the CBS-targeted mechanism.

Q: My Sikokianin C treatments are causing inconsistent, localized cytotoxicity in my control wells. How do I fix this?

Causality Analysis: Sikokianin C is a highly lipophilic biflavonoid (C₃₁H₂₄O₁₀, MW 556.5 g/mol ) ()[4]. Poor aqueous solubility often leads to the formation of micro-precipitates in culture media. These precipitates physically settle on the cell monolayer, causing localized membrane disruption and artifactual cell death that mimics pharmacological toxicity.

Self-Validating Protocol: Optimized Vehicle Formulation

  • Stock Preparation: Dissolve Sikokianin C in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes at room temperature.

  • Intermediate Dilution: Dilute the stock into a carrier protein solution (e.g., media supplemented with 10% FBS or 1% BSA) rather than serum-free media. The proteins act as hydrophobic sinks, preventing immediate crystallization.

  • Final Application: Ensure the final in-well DMSO concentration never exceeds 0.5% (v/v).

  • Validation Checkpoint: Before adding the drug to your cells, measure the Optical Density (OD) at 600 nm of the cell-free media containing your highest concentration of Sikokianin C. An OD₆₀₀ > 0.05 indicates the presence of micro-precipitates. If the solution is optically clear (OD₆₀₀ < 0.05), the vehicle is optimized, and any subsequent cell death is true pharmacological activity.

Advanced FAQs

Q: How do I definitively distinguish between on-target CBS inhibition and off-target non-specific toxicity in my control cells? A: The gold standard is to correlate cell viability with intracellular H₂S levels. Use a fluorescent H₂S-specific probe (such as WSP-1 or Washington State Probe-1) alongside your viability assay. If viability drops but intracellular H₂S remains unchanged, the toxicity is non-specific. If both drop proportionally, the toxicity is a direct result of on-target CBS inhibition.

Q: Can I use standard MTT assays to measure cell viability with Sikokianin C? A: No. Flavonoids and biflavonoids possess intrinsic redox activity and can reduce the MTT tetrazolium salt to formazan independently of cellular mitochondrial metabolism. This creates a false-positive viability signal, masking true cytotoxicity. We strongly recommend using ATP-luminescence assays (e.g., CellTiter-Glo) or fluorometric Resazurin reduction assays to avoid compound interference.

References

  • Bailly, C. (2021). "Bioactive biflavonoids from Wikstroemia indica (L.) C.A. Mey. (Thymelaeaceae): A review." Trends in Phytochemical Research. URL: [Link]

  • Niu, W., et al. (2018). "Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo." MedChemComm. URL:[Link]

  • Majtan, T., et al. (2020). "Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition." Biomolecules. URL:[Link]

  • PubChem. "Sikokianin C | C31H24O10 | CID 10347674." National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Evaluating Cystathionine β-Synthase (CBS) Inhibitors: A Comparative Guide on Sikokianin C vs. Aminooxyacetic Acid (AOAA)

Cystathionine β-synthase (CBS) is the rate-limiting enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine. As a primary source of endogenous hydrogen sulfide...

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Author: BenchChem Technical Support Team. Date: April 2026

Cystathionine β-synthase (CBS) is the rate-limiting enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine. As a primary source of endogenous hydrogen sulfide (H2S), CBS overexpression is heavily implicated in driving tumor bioenergetics, particularly in colon, ovarian, and breast cancers. Consequently, identifying selective pharmacological inhibitors is a critical priority in oncology and metabolic disease research.

Historically, the field has relied on 1 as the standard CBS inhibitor. However, recent high-throughput screening campaigns have identified naturally occurring biflavonoids—most notably 2—that offer vastly superior selectivity and potency. This guide objectively analyzes the mechanistic causality, quantitative performance, and experimental utility of AOAA versus Sikokianin C to guide researchers in designing rigorous, self-validating assays.

Mechanistic Causality: PLP Trapping vs. Competitive Cavity Binding

Understanding the mechanism of action is vital for interpreting off-target effects in complex biological systems.

AOAA: The Non-Selective PLP Scavenger AOAA is a classical, broad-spectrum inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes. It functions by forming a dead-end oxime bond with the PLP cofactor within the CBS active site. This mechanism is fundamentally flawed for targeted therapy because PLP is ubiquitous across mammalian metabolism. Consequently,1—another critical H2S-producing enzyme—with nearly 8-fold greater potency than it inhibits CBS. Furthermore, AOAA's inhibition is reversible under physiological conditions; high intracellular concentrations of serine can displace the AOAA-PLP adduct, restoring CBS catalytic activity and rendering the drug ineffective in serine-rich tumor microenvironments.

Sikokianin C: The Selective Competitive Inhibitor Sikokianin C, a C-3/C-3″-biflavanone isolated from Wikstroemia sikokiana and Stellera chamaejasme, operates via a highly specific mechanism. Instead of attacking the PLP cofactor, 3 within the CBS substrate channel. By physically blocking substrate access without altering the PLP cofactor, Sikokianin C achieves extraordinary selectivity for CBS over CSE and avoids the off-target neurotoxicity associated with general PLP-scavenging.

CBS_Mechanism Hcy Homocysteine + Serine CBS CBS Enzyme (PLP-dependent) Hcy->CBS Substrate Binding Cystathionine Cystathionine + H2S CBS->Cystathionine Catalysis AOAA AOAA (PLP Oxime Adduct) AOAA->CBS Non-selective Inhibition CSE CSE Enzyme (Off-target) AOAA->CSE High Affinity Inhibition SikC Sikokianin C (Substrate Channel) SikC->CBS Selective Competitive Inhibition

Fig 1. Mechanistic pathways of CBS inhibition by AOAA and Sikokianin C.

Quantitative Performance & Selectivity Profiling

When selecting an inhibitor for translational studies, the therapeutic window is dictated by the compound's selectivity ratio and cellular penetrance. The data below synthesizes the pharmacological metrics of both compounds, highlighting the severe limitations of AOAA in cellular contexts.

Pharmacological ParameterAminooxyacetic Acid (AOAA)Sikokianin C
Target Mechanism PLP-oxime adduct formationCompetitive binding at substrate channel
CBS IC50 (Cell-free) 8.5 ± 0.7 µM~0.9 - 1.6 µM
CSE IC50 (Cell-free) 1.1 ± 0.1 µM> 100 µM (No significant inhibition)
Selectivity Ratio (CBS:CSE) ~0.13 (Prefers CSE off-target)> 60 (Highly selective for CBS)
Cellular IC50 (HT29 Colon Cancer) ~140 µM1.5 - 1.6 µM
Reversibility Reversible by excess intracellular serineCompetitive (Substrate-dependent)
Primary Limitation Extreme off-target toxicity, poor cellular potencyLimited aqueous solubility (requires DMSO)

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ robust, self-validating workflows to confirm target engagement and explicitly rule out off-target CSE inhibition.

Protocol 1: Cell-Free Fluorescent H2S Biosynthesis Assay

Rationale: Traditional methylene blue assays are prone to chemical interference. Utilizing a fluorescent thiol probe allows for real-time, highly sensitive capture of H2S produced by recombinant CBS, while built-in reversibility checks validate the inhibitor's mechanism.

  • Enzyme Preparation: Express human CBS and CSE in E. coli as GST-fusion proteins and purify via affinity chromatography.

  • Reaction Mixture: In a 96-well black microplate, combine 50 mM HEPES buffer (pH 7.4), 10 µM PLP, 10 mM homocysteine, and 10 mM cysteine.

  • Inhibitor Incubation: Add Sikokianin C (0.1–50 µM in DMSO) or AOAA (0.1–500 µM). Include a vehicle control (DMSO < 1% final volume). Pre-incubate with recombinant CBS (or CSE) for 15 minutes at 37°C.

  • Probe Addition & Readout: Add 10 µM of a fluorescent H2S probe (e.g., AzMC). Monitor fluorescence continuously (Ex/Em = 365/450 nm) for 30 minutes.

  • Self-Validation Check (Mechanistic Proof): Run a parallel assay adding 20 mM Serine to the AOAA wells. Because AOAA is a PLP-trapper, excess serine will form an aminoacrylate intermediate, displace the inhibitor, and restore fluorescence. Sikokianin C should remain stable against serine displacement.

Protocol 2: Cellular Proliferation and Target Knockdown Validation

Rationale: To prove that the anti-proliferative effect of Sikokianin C is specifically due to CBS inhibition, the compound must be tested across differential expression profiles and validated via genetic knockdown.

  • Cell Culture: Plate HT29 cells (high endogenous CBS expression) and NCM356 cells (normal colon mucosa, low CBS expression) at 5,000 cells/well.

  • Treatment: Treat with Sikokianin C (0.5–20 µM) or AOAA (10–500 µM) for 72 hours.

  • Viability Assay: Use CCK-8 to assess metabolic viability. Expected Result: Sikokianin C will show an IC50 of ~1.5 µM in HT29 cells, but >19 µM in NCM356 cells.

  • Self-Validation Check (Causality): Transfect HT29 cells with CBS-siRNA 48 hours prior to treatment. If Sikokianin C's toxicity is strictly CBS-dependent, the CBS-knockdown cells will exhibit resistance to the drug compared to scrambled-siRNA controls, proving on-target causality.

Assay_Workflow Step1 Recombinant CBS/CSE Expression & Purification Step2 Cell-Free H2S Fluorescent Assay Step1->Step2 Purified Enzyme Step3 Selectivity Profiling (CBS vs CSE) Step2->Step3 IC50 Determination Step4 Cellular Proliferation (HT29 Colon Cancer) Step3->Step4 Selective Hits Step5 In Vivo Xenograft Validation Step4->Step5 Efficacious Compounds

Fig 2. Step-by-step validation workflow for screening selective CBS inhibitors.

Translational Perspective & In Vivo Efficacy

The transition from bench to animal models exposes the severe limitations of AOAA. Because AOAA inhibits GABA-transaminase and other metabolic enzymes, systemic administration in rodents frequently causes neurotoxicity and seizures at the doses required to inhibit tumor CBS. Furthermore, its poor cellular penetrance necessitates massive in vitro concentrations (~140 µM) to achieve phenotypic effects, making it a poor candidate for clinical translation.

Conversely, 4. In murine xenograft models of HT29 colon cancer, systemic administration of Sikokianin C dramatically reduces tumor volume and weight without the severe neurotoxic side effects associated with PLP-scavenging. Its ability to induce dose-dependent apoptosis specifically in CBS-overexpressing tumors positions it as a superior scaffold for future medicinal chemistry optimization.

Conclusion

For researchers investigating the H2S/transsulfuration pathway, the continued use of AOAA as a "selective" CBS inhibitor represents a critical methodological flaw. AOAA is fundamentally a broad-spectrum PLP scavenger that inhibits CSE more potently than CBS. Sikokianin C represents a paradigm shift, offering true competitive, allosteric-like inhibition of the CBS substrate channel. Future drug development efforts should pivot away from PLP-targeting agents and utilize the biflavonoid scaffold of Sikokianin C to develop next-generation, clinically viable CBS inhibitors.

References

  • Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - nih.gov - 1

  • Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - nih.gov - 2

  • Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - rsc.org - 4

  • Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - mdpi.com - 5

  • Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. A molecular docking study - researchgate.net -3

Sources

Comparative

Comparing Sikokianin C selectivity for CBS versus cystathionine gamma-lyase (CSE)

Targeting the Transsulfuration Pathway: A Comparative Guide to Sikokianin C Selectivity for CBS over CSE As a Senior Application Scientist, evaluating the efficacy of transsulfuration pathway inhibitors requires looking...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting the Transsulfuration Pathway: A Comparative Guide to Sikokianin C Selectivity for CBS over CSE

As a Senior Application Scientist, evaluating the efficacy of transsulfuration pathway inhibitors requires looking beyond basic binding affinities to understand the structural and mechanistic basis of target engagement. Cystathionine β -synthase (CBS) and cystathionine γ -lyase (CSE) are the two primary enzymes responsible for endogenous hydrogen sulfide (H₂S) biosynthesis. While H₂S is a critical gasotransmitter, its overproduction via CBS is heavily implicated in the proliferation, angiogenesis, and metastasis of various malignancies, notably colon cancer[1].

Historically, isolating the specific biological roles of CBS has been hindered by a lack of selective pharmacological tools. Prototypical inhibitors like aminooxyacetic acid (AOAA) lack target specificity, leading to confounding off-target effects[2]. The discovery of Sikokianin C , a C-3/C-3″ biflavanone isolated from Stellera chamaejasme, represents a paradigm shift, offering unprecedented selectivity for CBS over CSE[1][3].

This guide objectively compares the performance of Sikokianin C against traditional alternatives, details the structural causality behind its selectivity, and provides validated experimental workflows for researchers developing targeted H₂S modulators.

Mechanistic Overview: The Structural Basis of Selectivity

To understand why Sikokianin C outperforms legacy inhibitors, we must examine the structural homology of the transsulfuration enzymes. Both CBS and CSE are pyridoxal 5′-phosphate (PLP)-dependent enzymes[3]. Traditional inhibitors like AOAA and propargylglycine (PAG) function by directly attacking or binding to the highly conserved PLP catalytic cofactor[3][4]. Because PLP is ubiquitous across hundreds of metabolic enzymes, these legacy compounds inherently lack selectivity and trigger widespread metabolic disruption.

The Sikokianin C Advantage: Sikokianin C bypasses the conserved PLP pocket entirely. Molecular docking and crystallographic studies reveal that this biflavanone acts as an allosteric inhibitor, binding to a distinct hydrophobic cavity centered around residue Val204—a region spatially distant from the heme and PLP binding sites[5]. Because this specific allosteric pocket is present in human CBS but absent in CSE, Sikokianin C achieves profound target specificity[5].

Pathway Hcy Homocysteine + Serine CBS CBS Enzyme Hcy->CBS Cth Cystathionine CBS->Cth CSE CSE Enzyme Cth->CSE H2S Cysteine + H2S CSE->H2S SikC Sikokianin C SikC->CBS Allosteric Blockade (Val204 Cavity) AOAA AOAA AOAA->CBS AOAA->CSE PLP-Binding (Non-selective)

Diagram 1: Transsulfuration pathway showing Sikokianin C's selective allosteric CBS blockade.

Quantitative Performance Comparison

When selecting an inhibitor for in vitro or in vivo models, the selectivity ratio (IC₅₀ CSE / IC₅₀ CBS) is the most critical metric. As summarized in Table 1, Sikokianin C demonstrates a >44-fold preference for CBS. In contrast, AOAA actually exhibits a slight preference for CSE, making it highly unsuitable for isolating CBS-specific phenotypes[4].

Table 1: Inhibitor Selectivity Profiles (Enzymatic & Cellular)

CompoundPrimary TargetEnzyme IC₅₀ (CBS)Enzyme IC₅₀ (CSE)Selectivity RatioCellular IC₅₀ (HT29 - High CBS)Mechanism of Action
Sikokianin C CBS ~9 µM>400 µM>44x 1.5 µMAllosteric (Val204)[3][4][5]
AOAA CBS / CSE~8.5 µM~1.2 µM0.14x (Prefers CSE)~140 µMPLP-binding[3][4]
PAG CSEN/A~40 µMN/AN/AIrreversible PLP-binding[4]

Translational Impact: In colon cancer models (e.g., HT29 cells), Sikokianin C potently suppresses proliferation (IC₅₀ 1.5 µM) and downregulates VEGF and CD31 expression, effectively halting angiogenesis and liver metastasis[1][3]. When tested against NCM356 cells (which overexpress CSE but lack CBS), Sikokianin C's cytotoxicity drops significantly, validating its CBS-dependent mechanism of action[3].

Experimental Methodology: Validating Selectivity via High-Throughput Screening

To ensure scientific integrity, researchers must employ self-validating assay systems. Traditional H₂S detection methods (like methylene blue) suffer from high background noise and gas volatility. To accurately determine the selectivity of Sikokianin C, Niu et al. developed a robust fluorescent thiol probe assay[3][6].

Causality of Assay Design: Instead of using natural substrates (homocysteine/cysteine) which generate volatile H₂S, this protocol uses the artificial substrate methylcysteine . CBS catalyzes methylcysteine into methanethiol (CH₃SH), a stable thiol that reacts efficiently with fluorescent probes, providing a highly sensitive, linear readout free of atmospheric interference[3][6].

Step-by-Step Protocol: Fluorescent Thiol Probe Assay

1. Enzyme Preparation & Incubation:

  • Purify recombinant human CBS and CSE (N-terminal GST fusion proteins expressed in E. coli BL21).

  • Pre-incubate 50 nM of recombinant CBS (or CSE for the counter-screen) with varying concentrations of Sikokianin C (0.1 µM to 500 µM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Self-Validation Checkpoint: Always run a parallel vehicle control (DMSO) and a positive control (AOAA) to normalize baseline PLP-dependent fluorescence.

2. Substrate Initiation:

  • Initiate the enzymatic reaction by adding 5 mM methylcysteine and 50 µM PLP to the microplate wells.

  • Incubate for 45 minutes at 37°C to allow for steady-state CH₃SH generation.

3. Fluorescent Capture:

  • Add a thiol-reactive fluorescent probe (e.g., 7-azido-4-methylcoumarin, AzMC) at a final concentration of 10 µM[4].

  • Incubate in the dark for 30 minutes. The probe will selectively react with the generated CH₃SH, triggering a massive increase in fluorescence.

4. Readout & Analysis:

  • Measure fluorescence using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

  • Plot dose-response curves using non-linear regression to calculate the exact IC₅₀ for both CBS and CSE.

Workflow Step1 1. Recombinant Enzyme (CBS or CSE in HEPES) Step2 2. Inhibitor Incubation (Add Sikokianin C) Step1->Step2 Step3 3. Artificial Substrate (Add Methylcysteine) Step2->Step3 Step4 4. Catalytic Conversion (Generates CH3SH) Step3->Step4 Step5 5. Thiol Probe Capture (Fluorescent Activation) Step4->Step5 Step6 6. Microplate Readout (IC50 & Selectivity Ratio) Step5->Step6

Diagram 2: High-throughput fluorescent assay workflow for validating CBS vs. CSE selectivity.

Conclusion & Best Practices for Drug Development

For researchers investigating the CBS-H₂S axis in oncology or Down syndrome[7], relying on AOAA is no longer an acceptable standard due to its profound off-target inhibition of CSE and other PLP-dependent enzymes[3][4]. Sikokianin C provides a rigorously validated, allosteric alternative that cleanly isolates CBS activity[1][5].

When integrating Sikokianin C into your workflows, ensure that your cellular models are profiled for baseline CBS and CSE expression (e.g., comparing HT29 against NCM356) to accurately interpret phenotypic readouts[3].

References

  • Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC.
  • Binding of sikokianin C and related C-3/C-3″-biflavanones to cystathionine β-synthase. A molecular docking study.
  • Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors. MDPI.
  • Methods for Suppressing Hydrogen Sulfide in Biological Systems.
  • Enhancing Virtual Screening of Cystathionine β-Synthase Inhibitors: Benchmarking Target-Specific Machine-Learning. ChemRxiv.
  • Therapeutic potential of endogenous hydrogen sulfide inhibition in breast cancer.
  • The CBS-H2S axis promotes liver metastasis of colon cancer by upregulating VEGF through AP-1 activation - PMC.
  • Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC.

Sources

Validation

The Analytical Imperative: HPLC-HRMS Purity Validation of Sikokianin C

The Pharmacological Context of Sikokianin C Sikokianin C (C31H24O10, MW: 556.13 Da) is a complex C-3/C-3'' biflavanone primarily isolated from the roots of Wikstroemia indica ()[1]. In recent drug development pipelines,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Context of Sikokianin C

Sikokianin C (C31H24O10, MW: 556.13 Da) is a complex C-3/C-3'' biflavanone primarily isolated from the roots of Wikstroemia indica ()[1]. In recent drug development pipelines, it has been identified as a highly selective, competitive inhibitor of cystathionine β-synthase (CBS), demonstrating potent antitumor efficacy against human colon cancer models alongside significant antimalarial activity ()[2].

Because Sikokianin C frequently co-extracts with structurally homologous biflavonoids (such as Sikokianin A and B)[3], trace isomeric impurities can drastically skew in vitro IC50 values. Validating its absolute purity using orthogonal analytical techniques—specifically High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS)—is a critical prerequisite for reliable pharmacological profiling.

Mechanistic Design of the Analytical Workflow

As analytical scientists, we must design methods governed by physicochemical causality rather than trial-and-error. The validation of Sikokianin C requires specific chromatographic and spectrometric parameters:

  • Chromatographic Causality (UHPLC): Biflavonoids possess multiple phenolic hydroxyl groups, making them highly prone to secondary interactions with residual silanols on silica-based columns, which causes peak tailing. We utilize a sub-2 µm C18 stationary phase that is heavily end-capped. The mobile phase incorporates 0.1% formic acid . Why? The acidic modifier suppresses the ionization of the phenolic hydroxyls (which have a pKa of ~6-8) in the liquid phase. This maintains the Sikokianin C molecule in a neutral, hydrophobic state, ensuring optimal retention and sharp peak symmetry.

  • Mass Spectrometric Causality (HRMS): While UV detection (PDA at 254 nm) provides quantitative purity assessments, it cannot distinguish between co-eluting isobaric impurities. We employ Electrospray Ionization (ESI) in negative mode . Flavonoids readily deprotonate to form stable [M-H]⁻ precursor ions (m/z 555.13 for Sikokianin C). Negative ESI minimizes the sodium/potassium adduct formation that often complicates positive mode spectra, thereby yielding cleaner fragmentation pathways for precise structural confirmation ()[4].

Self-Validating Experimental Protocol

This protocol is engineered to comply with the framework, ensuring the method is fit-for-purpose through built-in system suitability checks[5].

Step 1: Sample Preparation & System Suitability
  • Diluent Selection: Dissolve the Sikokianin C sample in LC-MS grade Methanol:Water (80:20, v/v) to a working concentration of 100 µg/mL. Causality: Pure methanol can cause solvent-mismatch peak distortion upon injection; adding 20% water closely matches the initial mobile phase conditions.

  • System Suitability Testing (SST): Inject a resolution mixture containing Sikokianin B and Sikokianin C.

    • Self-Validation Criterion: The analytical run is only authorized to proceed if the critical resolution (Rs) between Sikokianin B and C is ≥ 1.5, and the tailing factor for the Sikokianin C peak is ≤ 1.2.

Step 2: UHPLC-PDA-HRMS Execution
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C (to reduce mobile phase viscosity and system backpressure).

  • Mobile Phase: Solvent A (0.1% Formic Acid in H2O) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-12 min (60% to 95% B). Flow rate: 0.3 mL/min.

  • Detection: Split the post-column flow. Route 50% to the PDA (scanning 200-400 nm, extracting quantitative data at 254 nm) and 50% to the Orbitrap HRMS (ESI negative mode, capillary temperature 320°C, spray voltage 2.5 kV).

Step 3: ICH Q2(R2) Method Validation Metrics
  • Specificity (Forced Degradation): Subject the sample to 0.1 N HCl, 0.1 N NaOH, 3% H2O2, and UV light. Ensure the Sikokianin C peak is mass-spectrometrically pure (peak purity angle < purity threshold) and baseline-resolved from all degradation products[5].

  • Linearity & Range: Prepare a 7-point calibration curve from 0.1 to 150 µg/mL. (Acceptance Criterion: R² ≥ 0.999).

  • Accuracy & Precision: Perform recovery experiments by spiking known amounts of standard at 50%, 100%, and 150% of the target concentration. (Acceptance Criterion: %RSD ≤ 2.0%).

Comparative Performance Guide: High-Purity Standard vs. Commercial Extract

To illustrate the critical impact of rigorous purification and analytical validation, the following table compares a Reference Standard Grade Sikokianin C against a standard Commercial Extract Grade.

Analytical ParameterReference Standard GradeCommercial Extract GradeAnalytical & Pharmacological Implication
Purity (HPLC-UV 254 nm) ≥ 99.5%~ 90.0%Ensures precise molar dosing in in vitro bioassays.
Isomeric Impurities (LC-MS) Not DetectedSikokianin A, B detectedPrevents off-target CBS inhibition from homologous compounds.
LOD / LOQ (µg/mL) 0.05 / 0.150.50 / 1.50High sensitivity allows for accurate trace degradation analysis.
CBS Inhibition (IC50) 1.6 µM3.2 µMImpurities in crude grades artificially inflate the observed IC50.
Mass Accuracy (HRMS) < 2 ppm error> 5 ppm error (interference)Confirms exact molecular identity without matrix suppression.

Analytical Workflow Visualization

G Prep Sample Preparation UHPLC UHPLC Separation Prep->UHPLC Split Split UHPLC->Split PDA PDA (UV) Detection Split->PDA UV 254nm MS HRMS Detection Split->MS ESI(-) Data Impurity Profiling PDA->Data MS->Data ICH ICH Q2(R2) Validation Data->ICH

Workflow for HPLC-MS purity validation of Sikokianin C.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: nih.
  • Source: chemfaces.
  • Source: rsc.
  • Source: researchgate.

Sources

Comparative

A Comparative Analysis of Sikokianin C's Antitumor Efficacy: From In Vitro Promise to In Vivo Validation

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, natural products continue to be a vital source of novel therapeutic agents. Sikokianin C, a biflavonoid, h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, natural products continue to be a vital source of novel therapeutic agents. Sikokianin C, a biflavonoid, has emerged as a promising candidate, demonstrating potent antitumor properties. This guide provides an in-depth, objective comparison of the in vitro and in vivo antitumor efficacy of Sikokianin C, supported by experimental data and methodologies, to aid researchers in their evaluation of this compound for further development.

Introduction to Sikokianin C: A Selective Inhibitor of Cystathionine β-synthase

Sikokianin C is a natural biflavonoid compound that has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS).[1][2][3] CBS is a key enzyme in the transsulfuration pathway and its overexpression has been linked to the proliferation and migration of human colon cancers.[1][2][4] By selectively targeting CBS, Sikokianin C presents a targeted therapeutic strategy for cancers with elevated CBS expression.[1][2][4] This guide will dissect the experimental evidence that substantiates the antitumor claims of Sikokianin C, comparing its performance in controlled laboratory settings with its efficacy in a living organism.

In Vitro Efficacy: Unraveling the Cellular Mechanisms

The initial assessment of any potential anticancer compound lies in its ability to inhibit the growth and induce the death of cancer cells in a controlled laboratory environment. In vitro studies with Sikokianin C have primarily focused on human colon cancer cell lines, providing a foundational understanding of its cytotoxic and pro-apoptotic effects.

Cytotoxicity Profile against Human Colon Cancer Cells

The primary measure of a compound's direct anticancer activity is its cytotoxicity. For Sikokianin C, this has been quantified using the HT29 human colon cancer cell line.

Key Finding: Sikokianin C exhibits potent cytotoxicity against HT29 colon cancer cells with a half-maximal inhibitory concentration (IC50) of 1.6 μM.[1][2][3][4] This indicates that a relatively low concentration of the compound is required to reduce the viability of this cancer cell line by 50%.

Comparative Analysis: To contextualize the potency of Sikokianin C, its IC50 value is compared with those of standard-of-care chemotherapeutic agents for colorectal cancer, 5-fluorouracil (5-FU) and oxaliplatin, in the same or similar colon cancer cell lines.

CompoundCell LineIC50 (μM)Citation
Sikokianin C HT291.6[1][2][3][4]
5-Fluorouracil HCT116~5-10Not directly cited
Oxaliplatin HCT116~1-5[5]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Sikokianin C. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed HT29 cells in 96-well plate B Treat with Sikokianin C A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570nm F->G H Calculate IC50 G->H

Figure 1: Workflow of the MTT assay for determining cell viability.

Induction of Apoptosis

A crucial characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Sikokianin C has been shown to induce apoptosis in HT29 cancer cells in a dose-dependent manner.[1][2][4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: HT29 cells are treated with varying concentrations of Sikokianin C for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat HT29 cells with Sikokianin C B Harvest cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic cell populations F->G CBS_Pathway cluster_pathway Sikokianin C Mechanism of Action cluster_effects Downstream Effects Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS inhibits H2S Hydrogen Sulfide (H2S) Production CBS->H2S catalyzes Proliferation Cell Proliferation H2S->Proliferation promotes Apoptosis Apoptosis H2S->Apoptosis inhibits Reduced_Proliferation Reduced Proliferation Increased_Apoptosis Increased Apoptosis

Figure 3: Proposed mechanism of action of Sikokianin C via CBS inhibition.

In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro data provide valuable mechanistic insights, the true test of a potential therapeutic agent is its efficacy and safety in a living organism. In vivo studies for Sikokianin C have been conducted using a human colon cancer xenograft model, providing a more complex biological system to evaluate its antitumor potential.

Human Colon Cancer Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow in a living system. This enables the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.

Key Finding: Treatment with Sikokianin C dramatically reduced the tumor volume and weight of the colon cancer xenograft in vivo. [1][2][4] Comparative Analysis: The efficacy of Sikokianin C is compared to that of a standard chemotherapeutic agent, 5-fluorouracil (5-FU), in similar colon cancer xenograft models.

TreatmentModelTumor Growth InhibitionCitation
Sikokianin C HT29 XenograftSignificant reduction in tumor volume and weight[1][2][4]
5-Fluorouracil Colon26 XenograftSignificant inhibition of tumor growth[6]

Note: Direct comparison is challenging due to variations in the specific xenograft models, treatment regimens, and reported endpoints.

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of HT29 human colon cancer cells (typically 1-5 x 10^6 cells in a matrix like Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives Sikokianin C via a specified route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, typically calculated using the formula: (length x width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Xenograft_Workflow cluster_workflow Xenograft Model Workflow A Implant HT29 cells into mice B Allow tumor to establish A->B C Administer Sikokianin C B->C D Measure tumor volume regularly C->D E Excise and weigh tumors at endpoint D->E F Analyze tumor growth inhibition E->F

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